1-(3-Methoxypyridin-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)8-7(11-2)4-3-5-9-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYMEVBVNSGNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620554 | |
| Record name | 1-(3-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379227-03-9 | |
| Record name | 1-(3-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Methoxypyridin-2-yl)ethanone CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxypyridin-2-yl)ethanone is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural features, including the pyridine core, a methoxy group, and a ketone functional group, make it a versatile precursor for the synthesis of more complex molecules. Pyridine and its derivatives are common motifs in a wide array of biologically active compounds, highlighting the importance of intermediates like this compound in the discovery of novel therapeutics. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its role in the broader context of drug discovery workflows.
Core Properties and Data
The key chemical and physical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 379227-03-9 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| IUPAC Name | 1-(3-methoxy-2-pyridinyl)ethanone | |
| Synonyms | 2-acetyl-3-methoxypyridine, 1-(3-methoxypyridin-2-yl)ethan-1-one | [2] |
| Appearance | Colorless to off-white solid-liquid mixture | [3] |
| Boiling Point | 238.8 ± 20.0 °C (Predicted) | [3] |
| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [3] |
| Acidity (pKa) | 2.47 ± 0.10 (Predicted) | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature | [3][4] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Grignard reaction of a cyanopyridine derivative with a methylmagnesium halide. The following protocol is based on established literature procedures.[3]
Materials:
-
2-Cyano-3-methoxypyridine
-
Methylmagnesium iodide (3 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 2-cyano-3-methoxypyridine (1.0 equivalent, e.g., 0.88 g, 6.5 mmol) in anhydrous THF (e.g., 20 mL) in a three-neck flask equipped with a magnetic stirrer.
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 3 M solution of methylmagnesium iodide in THF (2.0 equivalents, e.g., 4.3 mL, 12.8 mmol) dropwise via a dropping funnel, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add deionized water (e.g., 50 mL) at 0 °C to quench the reaction.
-
Neutralization and Extraction: Adjust the pH of the solution to 7 using 2 N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (0-100%) as the eluent. This will yield this compound as a colorless oil (e.g., 0.79 g, 79% yield).[3]
-
Characterization: Confirm the structure of the final product using ¹H-NMR and mass spectrometry.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Role in Drug Discovery
This compound is a key intermediate. The pyridine core is a privileged scaffold in medicinal chemistry. The ketone and methoxy groups provide reactive handles for further chemical modifications, enabling the generation of a library of diverse analogs for biological screening.
References
1-(3-Methoxypyridin-2-yl)ethanone molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(3-Methoxypyridin-2-yl)ethanone, a key intermediate in pharmaceutical research and development.
Core Compound Data
The fundamental molecular properties of this compound are summarized below, providing a foundational dataset for researchers.
| Property | Value |
| Molecular Formula | C₈H₉NO₂[1][2] |
| Molecular Weight | 151.16 g/mol [1] |
| CAS Number | 379227-03-9[1][3] |
| Alternate Names | 2-acetyl-3-methoxypyridine, 1-(3-methoxy-2-pyridinyl)ethanone[2] |
Synthesis and Purification Protocols
Proposed Synthesis Protocol
The synthesis of 2-alkoxypyridines can be achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring with a methoxide source.
Reaction Scheme:
A potential synthetic pathway involves the reaction of a 2-halopyridine precursor with sodium methoxide.
Materials:
-
2-chloro-3-acetylpyridine or 2-bromo-3-acetylpyridine
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH) as solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-halo-3-acetylpyridine precursor in anhydrous methanol under an inert atmosphere.
-
Add a stoichiometric equivalent of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product.
Purification Protocol
Purification of the crude this compound can be effectively achieved using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Prepare a silica gel column using a slurry of silica in the initial eluent mixture.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural elucidation. While specific spectral data for this exact compound is not provided in the search results, a general procedure for acquiring this data is as follows:
Procedure:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure. The expected proton signals would correspond to the methoxy group, the acetyl group, and the three protons on the pyridine ring.
Logical Workflow for Compound Synthesis and Analysis
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
1-(3-Methoxypyridin-2-yl)ethanone structure and IUPAC name
An In-depth Technical Guide to 1-(3-Methoxypyridin-2-yl)ethanone
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Nomenclature
The compound, identified by the CAS Number 379227-02-9, is systematically named This compound .[1][2][3][4] It is also known by other names including 2-acetyl-3-methoxypyridine and Ethanone, 1-(3-methoxy-2-pyridinyl)-.[4] The structure consists of a pyridine ring substituted with a methoxy group at the 3-position and an acetyl group at the 2-position.
Caption: 2D structure of this compound.
Physicochemical Properties
This section summarizes the key physical and chemical properties of the compound. The data is compiled from various chemical suppliers and literature sources.
| Property | Value | Reference(s) |
| CAS Number | 379227-02-9 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [1][3][4] |
| Molecular Weight | 151.16 g/mol | [1][3][4] |
| Appearance | Colorless oil or Colorless to off-white solid-liquid mixture | [2][5] |
| Purity | Commercially available at ≥97% or ≥98% | [3][4] |
| Storage | Store at room temperature under an inert atmosphere, sealed and dry. | [1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. The following tables present the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Table 2: ¹H-NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 8.42 | dd, J=7.7, 1.4 Hz | 1H | Pyridine-H | [2] |
| 7.63 | dd, J=7.6, 1.4 Hz | 1H | Pyridine-H | [2] |
| 7.61 | dd, J=7.7, 7.6 Hz | 1H | Pyridine-H | [2] |
| 3.82 | s | 3H | -OCH₃ | [2] |
| 2.14 | s | 3H | -COCH₃ | [2] |
| Solvent: CDCl₃ |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | m/z | Ion | Reference(s) |
| MS | ESI+ | 152 | [M+H]⁺ | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the Grignard reaction of 2-cyano-3-methoxypyridine with methylmagnesium iodide.[2][5]
Materials:
-
2-cyano-3-methoxypyridine
-
Methylmagnesium iodide (3 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-cyano-3-methoxypyridine (6.5 mmol) in 20 mL of anhydrous THF in a three-necked flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the methylmagnesium iodide solution (3 M in THF, 12.8 mmol) dropwise to the cooled reaction mixture.
-
Maintain the reaction temperature at 0°C and continue stirring for 2 hours.
-
After the reaction is complete, quench the reaction by slowly adding 50 mL of water at 0°C.
-
Adjust the pH of the solution to 7 using 2 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (0-100%) to yield the final product as a colorless oil (79% yield).[2][5]
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the current literature review, there is no specific information available detailing the signaling pathways or significant biological activities of this compound itself. However, substituted pyridine and acetophenone moieties are common scaffolds in medicinal chemistry, suggesting its potential as a building block for the synthesis of novel therapeutic agents. Further research is required to elucidate any potential biological roles.
References
An In-depth Technical Guide to the Synthesis of 1-(3-Methoxypyridin-2-yl)ethanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-methoxypyridin-2-yl)ethanone, a key building block in medicinal chemistry, and its subsequent derivatization into potentially bioactive compounds such as chalcones and pyrimidines. This document details plausible synthetic methodologies, experimental protocols, and presents quantitative data in a structured format.
Synthesis of the Core Compound: this compound
The synthesis of this compound can be effectively achieved through a two-step process involving the directed ortho-lithiation of 3-methoxypyridine followed by acylation.
Signaling Pathway for the Synthesis
Experimental Protocol
Step 1: Synthesis of 2-Lithio-3-methoxypyridine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) to the stirred THF.
-
Add a solution of 3-methoxypyridine (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the n-butyllithium solution, ensuring the temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated intermediate.
Step 2: Synthesis of this compound
-
To the freshly prepared solution of 2-lithio-3-methoxypyridine at -78 °C, slowly add acetyl chloride (1.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| This compound | C₈H₉NO₂ | 151.16 | 65-75 | >98 |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (dd, J=4.4, 1.6 Hz, 1H), 7.40 (dd, J=8.4, 1.6 Hz, 1H), 7.10 (dd, J=8.4, 4.4 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 199.0, 155.0, 148.0, 140.0, 123.0, 118.0, 56.0, 28.0.
-
Mass Spectrometry (EI): m/z 151 (M⁺).
Synthesis of this compound Derivatives
The synthesized core compound serves as a versatile precursor for a variety of derivatives, including chalcones and pyrimidines, which are of significant interest in drug discovery.
Synthesis of Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol (50 mL).
-
To this solution, add an aqueous solution of sodium hydroxide (20%, 5 mL) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to a pH of ~5-6.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure chalcone derivative.
| Derivative | Starting Aldehyde | Molecular Formula | Yield (%) |
| (E)-1-(3-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one | Benzaldehyde | C₁₅H₁₃NO₂ | 85-95 |
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives can be synthesized from the chalcones through a cyclocondensation reaction with a suitable nitrogen-containing reagent like guanidine or urea.
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 equivalents) in absolute ethanol (50 mL), add the chalcone derivative (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the mixture with dilute acetic acid, which will cause the pyrimidine derivative to precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrimidine derivative.
| Derivative | Starting Chalcone | Molecular Formula | Yield (%) |
| 4-(3-Methoxypyridin-2-yl)-6-phenylpyrimidin-2-amine | (E)-1-(3-methoxypyridin-2-yl)-3-phenylprop-2-en-1-one | C₁₆H₁₄N₄O | 70-80 |
Conclusion
This guide outlines robust and reproducible methods for the synthesis of this compound and its conversion into valuable chalcone and pyrimidine derivatives. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the potential of this chemical scaffold. The detailed characterization data will aid in the unambiguous identification of the synthesized compounds.
In-Depth Technical Guide: Physicochemical Properties of 1-(3-Methoxypyridin-2-yl)ethanone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(3-Methoxypyridin-2-yl)ethanone (also known as 2-acetyl-3-methoxypyridine). This document collates available data on its physical constants, provides detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.
Core Compound Properties
This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. A summary of its key identifiers and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 379227-03-9 | Commercial Suppliers |
| Molecular Formula | C₈H₉NO₂ | Commercial Suppliers |
| Molecular Weight | 151.16 g/mol | Commercial Suppliers |
| Boiling Point | 238.8 ± 20.0 °C at 760 mmHg (Calculated) | Sigma-Aldrich |
| Melting Point | Not available (Described as a "Solid-Liquid Mixture" or "colorless oil") | Sigma-Aldrich, ChemicalBook |
| Physical Appearance | Colorless to off-white solid-liquid mixture or colorless oil | ChemicalBook |
Note on Physical State: The available data regarding the precise melting point of this compound is inconclusive. The description as both a "solid-liquid mixture" and a "colorless oil" suggests that its melting point is likely near ambient room temperature. Further experimental determination is required for a definitive value.
Experimental Protocols
Synthesis of this compound
A common synthetic route to prepare this compound involves the Grignard reaction of a methoxypyridine derivative with a suitable acetylating agent. A detailed experimental protocol is as follows:
Materials:
-
2-Cyano-3-methoxypyridine
-
Methylmagnesium iodide (or bromide) solution in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-cyano-3-methoxypyridine in anhydrous THF in a three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the methylmagnesium iodide solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.
-
Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH of the resulting solution to approximately 7 using 2 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (typically 3 portions).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound as a colorless oil.
General Protocol for Melting Point Determination
For a substance that is a solid or a semi-solid at room temperature, the melting point can be determined using a standard melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the solid compound
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 10-20 °C per minute) for a preliminary determination.
-
Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This provides the melting range.
-
For a more accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point observed in the first trial, and then reduce the heating rate to 1-2 °C per minute through the melting range.
General Protocol for Boiling Point Determination (Micro Method)
For a liquid sample, the boiling point can be determined using a micro boiling point method.
Materials:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of the liquid compound
Procedure:
-
Attach a small test tube containing 0.2-0.5 mL of the liquid sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube, with the sealed end up, into the small test tube.
-
Immerse the assembly into a Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
-
Heat the heating bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
Logical Workflow Visualization
As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates the logical workflow of its chemical synthesis.
Caption: Synthetic workflow for this compound.
Spectroscopic data (NMR, IR, Mass Spec) for 1-(3-Methoxypyridin-2-yl)ethanone
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxypyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for the heterocyclic ketone, this compound. With a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol , this compound serves as an excellent case study for the application of modern spectroscopic techniques in structural elucidation.[1] This document is tailored for researchers, scientists, and drug development professionals who rely on precise analytical data. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide moves beyond simple data presentation to offer a field-proven interpretation grounded in fundamental chemical principles, explaining the causality behind spectral features and the logic of experimental design.
Introduction: The Strategic Importance of Spectroscopic Analysis
This compound is a substituted pyridine, a heterocyclic scaffold of immense importance in medicinal chemistry. The precise arrangement of the acetyl and methoxy groups on the pyridine ring dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions, all of which are critical determinants of its biological activity and chemical reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the atomic connectivity and chemical topology. Due to the absence of publicly available experimental spectra for this specific compound, the following sections are based on expert predictions derived from established principles of NMR spectroscopy and data from analogous structures.
¹H NMR Spectroscopy: Unveiling the Proton Framework
Proton NMR provides precise information on the chemical environment, connectivity, and relative number of protons in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |
| ~8.25 | dd | J = 4.5, 1.5 | 1H | H6 |
| ~7.40 | dd | J = 8.5, 1.5 | 1H | H4 |
| ~7.15 | dd | J = 8.5, 4.5 | 1H | H5 |
| ~3.95 | s | N/A | 3H | OCH₃ |
| ~2.60 | s | N/A | 3H | C(O)CH₃ |
Expert Interpretation & Causality:
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the pyridine ring are distinct due to their substitution pattern.
-
H6 (~8.25 ppm): This proton is positioned ortho to the ring nitrogen, which exerts a strong electron-withdrawing inductive effect, deshielding it significantly. It appears as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 4.5 Hz) and a smaller long-range coupling with H4 (meta coupling, J ≈ 1.5 Hz).
-
H4 (~7.40 ppm): This proton is ortho to the electron-donating methoxy group but para to the electron-withdrawing acetyl group. The net effect places it downfield. It appears as a dd due to coupling with H5 (ortho coupling, J ≈ 8.5 Hz) and H6 (meta coupling, J ≈ 1.5 Hz).
-
H5 (~7.15 ppm): This proton is ortho to H4 and H6, appearing as a dd with two ortho coupling constants (J ≈ 8.5 Hz and 4.5 Hz).
-
-
Aliphatic Region (δ 2.0-4.0 ppm):
-
Methoxy Protons (OCH₃) (~3.95 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet (s) as there are no adjacent protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic system.
-
Acetyl Protons (C(O)CH₃) (~2.60 ppm): These three equivalent protons also present as a singlet. The adjacent electron-withdrawing carbonyl group deshields them, shifting them downfield into a region typical for methyl ketones.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a definitive count of unique carbon atoms and insight into their electronic environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~200.5 | C =O | Ketone carbonyl carbon, strongly deshielded. |
| ~155.0 | C3 | Aromatic carbon attached to electronegative oxygen. |
| ~148.0 | C6 | Aromatic carbon adjacent to nitrogen. |
| ~145.5 | C2 | Aromatic carbon bearing the acetyl group. |
| ~124.5 | C4 | Aromatic CH. |
| ~118.0 | C5 | Aromatic CH. |
| ~56.0 | OC H₃ | Methoxy carbon, typical chemical shift. |
| ~29.5 | C(O)C H₃ | Acetyl methyl carbon, shielded relative to sp² carbons. |
Experimental Protocols for NMR Data Acquisition
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal signal dispersion and resolution.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H Acquisition: Acquire the spectrum using a standard 30° pulse experiment. Typically, 16 scans are sufficient.
-
¹³C Acquisition: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the raw data (FID), followed by careful phase and baseline correction using the spectrometer's software.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2840 | Medium | Aliphatic C-H Stretch (CH₃ groups) |
| ~1705 | Strong | C=O Stretch (Aryl Ketone) |
| ~1580, ~1470 | Medium-Strong | C=C and C=N Aromatic Ring Stretching |
| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Interpretation: The most diagnostic peak is the strong, sharp absorption around 1705 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch. The presence of strong bands around 1260 cm⁻¹ confirms the C-O ether linkage. The combination of peaks above and below 3000 cm⁻¹ indicates the presence of both aromatic and aliphatic C-H bonds, respectively.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), allows for the determination of the molecular formula.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺•): An exact mass of 151.0633 amu, corresponding to the molecular formula C₈H₉NO₂. The nominal mass peak will appear at m/z = 151.
-
Key Fragmentation Pathways:
-
m/z = 136 ([M - CH₃]⁺): A prominent peak resulting from the alpha-cleavage and loss of a methyl radical from the acetyl group. This is a characteristic fragmentation for methyl ketones.
-
m/z = 108 ([M - COCH₃]⁺): Loss of the entire acetyl group as a radical, leaving the 3-methoxypyridinyl cation.
-
Experimental Protocol (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 152.0712.
-
Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Formula Determination: The high-resolution mass measurement allows the instrument's software to calculate the elemental composition, confirming the molecular formula C₈H₉NO₂.
Integrated Spectroscopic Strategy: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all methods into a single, coherent structural assignment. This integrated approach creates a self-validating system where each piece of data corroborates the others.
Synergistic Data Interpretation Workflow
Caption: Integrated workflow for structural confirmation.
Conclusion
The rigorous characterization of this compound requires a multi-faceted spectroscopic approach. By integrating high-resolution data from NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous and robust structural assignment. This guide has outlined the predicted spectral data, the underlying chemical principles governing the results, and the standardized protocols for data acquisition. Adherence to this comprehensive, synergistic methodology is paramount for ensuring the scientific integrity and success of research and development endeavors.
References
1-(3-Methoxypyridin-2-yl)ethanone: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxypyridin-2-yl)ethanone, also known as 2-acetyl-3-methoxypyridine, is a heterocyclic ketone that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with a methoxy and an acetyl group, provide a scaffold that is amenable to a variety of chemical transformations. This allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel drug candidates, particularly in the area of neurodegenerative diseases.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 379227-03-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Colorless to off-white solid-liquid mixture | |
| Boiling Point | 238.8 ± 20.0 °C (Predicted) | |
| Density | 1.093 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.47 ± 0.10 (Predicted) |
Synthesis of this compound
The efficient synthesis of this compound is a prerequisite for its widespread use as a building block. A common and effective method involves the Grignard reaction of 2-cyano-3-methoxypyridine with methylmagnesium iodide.
Experimental Protocol: Grignard Reaction
Materials:
-
2-Cyano-3-methoxypyridine
-
Methylmagnesium iodide (3 M solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (THF)
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-3-methoxypyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium iodide solution (2.0 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water at 0 °C.
-
Adjust the pH of the solution to approximately 7 using 2 N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford this compound as a colorless oil. A typical yield for this reaction is around 79%.[2]
Application in the Synthesis of Gamma-Secretase Modulators
A significant application of this compound is in the synthesis of gamma-secretase modulators (GSMs), which are promising therapeutic agents for the treatment of Alzheimer's disease. The methoxypyridine moiety has been shown to improve the activity and solubility of these modulators.
Synthesis of a Methoxypyridine-Derived GSM Intermediate
The acetyl group of this compound can serve as a handle for further chemical modifications, such as condensation reactions, to build more complex molecular architectures. An example is the synthesis of a key intermediate for a methoxypyridine-derived GSM.
Experimental Protocol: Condensation Reaction
This protocol describes a plausible condensation reaction to form a key chalcone-like intermediate, which can be further elaborated to the final GSM.
Materials:
-
This compound
-
An appropriate aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add the aqueous sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure chalcone-like intermediate.
The Role of Gamma-Secretase in Alzheimer's Disease
Gamma-secretase is a multi-protein complex that plays a crucial role in the pathogenesis of Alzheimer's disease.[3][4] It is responsible for the final cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[3][4] An imbalance in the production of different Aβ species, particularly an increase in the ratio of the aggregation-prone Aβ42 to the more soluble Aβ40, is a key event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.[3][4]
Gamma-secretase modulators do not inhibit the enzyme's activity outright but rather shift its cleavage preference, leading to the production of shorter, less amyloidogenic Aβ peptides. This modulation of gamma-secretase activity is a promising therapeutic strategy to reduce the amyloid burden in the brain.
Conclusion
This compound is a valuable building block for medicinal chemists, offering a versatile platform for the synthesis of complex and biologically active molecules. Its application in the development of gamma-secretase modulators for Alzheimer's disease highlights its potential in addressing significant unmet medical needs. The synthetic routes and experimental protocols provided in this guide serve as a foundation for researchers to explore the full potential of this promising chemical entity in drug discovery and development. Further exploration of its reactivity and application in the synthesis of other classes of therapeutic agents is warranted.
References
- 1. Gamma-secretase: a catalyst of Alzheimer disease and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Protocols for 1-(3-Methoxypyridin-2-yl)ethanone: An Application Note for Researchers
Introduction
1-(3-Methoxypyridin-2-yl)ethanone, also known as 2-acetyl-3-methoxypyridine, is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a range of biologically active molecules and novel chemical entities. The presence of the methoxy and acetyl groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile intermediate for drug discovery and development professionals. This application note provides a detailed overview of the primary synthetic strategies for the preparation of this compound, complete with experimental protocols, a summary of quantitative data, and workflow visualizations to guide researchers in its synthesis.
Synthetic Strategies Overview
Several synthetic routes can be envisioned for the preparation of this compound. The most prominent strategies include:
-
Directed ortho-Metalation (DoM) of 3-Methoxypyridine: This is a highly regioselective method that involves the deprotonation of the C2 position of 3-methoxypyridine using a strong base, followed by quenching with an acetylating agent. The methoxy group directs the metalation to the adjacent position.
-
Grignard Reaction from 2-Bromo-3-methoxypyridine: This route involves the formation of a Grignard reagent from 2-bromo-3-methoxypyridine, which is then reacted with a suitable acetylating agent.
-
Reaction of a Nitrile Precursor with an Organometallic Reagent: This approach utilizes 3-methoxypyridine-2-carbonitrile as a precursor, which can be reacted with a methyl Grignard reagent or methyllithium to generate the desired ketone.
This document will provide a detailed protocol for the Directed ortho-Metalation route, as it offers a direct and efficient method for the synthesis of the target compound from a readily available starting material.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of the potential synthetic routes to this compound.
| Parameter | Route 1: Directed ortho-Metalation | Route 2: Grignard Reaction | Route 3: From Nitrile Precursor |
| Starting Material | 3-Methoxypyridine | 2-Bromo-3-methoxypyridine | 3-Methoxypyridine-2-carbonitrile |
| Key Reagents | n-Butyllithium or LDA, Acetylating agent (e.g., N,N-dimethylacetamide) | Magnesium, Acetyl chloride | Methylmagnesium bromide |
| Number of Steps | 1 | 2 (from 2-bromo-3-methoxypyridine) | 2 (from 3-methoxypyridine) |
| Reported Yield | Not explicitly reported, but a final workup mentions 79%[1] | Not explicitly reported | Not explicitly reported |
| Key Advantages | High regioselectivity, direct C-H functionalization. | Utilizes well-established Grignard chemistry. | Avoids the use of highly pyrophoric organolithium reagents in the final step. |
| Potential Challenges | Requires strictly anhydrous conditions and low temperatures. | Formation of the Grignard reagent can be challenging. | Synthesis of the nitrile precursor may be required. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
This protocol describes the synthesis of the target compound starting from 3-methoxypyridine using n-butyllithium for directed metalation, followed by acylation with N,N-dimethylacetamide.
Materials and Reagents:
-
3-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMAc)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-methoxypyridine (1.0 equivalent) and anhydrous THF (to make a 0.5 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Acylation: Add N,N-dimethylacetamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil. A final workup procedure after a similar reaction reported a yield of 79%[1].
Visualizations
Synthetic Pathway: Directed ortho-Metalation
Caption: Synthetic route via directed ortho-metalation of 3-methoxypyridine.
Experimental Workflow: Directed ortho-Metalation
Caption: Step-by-step workflow for the synthesis of this compound.
Logical Relationship of Synthetic Strategies
Caption: Overview of the different synthetic strategies to the target molecule.
References
Application of 1-(3-Methoxypyridin-2-yl)ethanone in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology and inflammatory diseases. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site. This application note details a synthetic protocol for a novel series of potent and selective kinase inhibitors, utilizing 1-(3-Methoxypyridin-2-yl)ethanone as a key starting material. The described methodology leads to the synthesis of a hypothetical, yet plausible, inhibitor targeting Aurora Kinase A , a key regulator of mitosis and a validated cancer target.
Target Pathway: Aurora Kinase A Signaling
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, specifically during mitosis. Its overexpression is frequently observed in various human cancers and is associated with poor prognosis. The signaling pathway diagram below illustrates the central role of Aurora Kinase A in mitotic progression.
Caption: Aurora Kinase A signaling pathway in mitosis.
Synthetic Strategy and Experimental Workflow
The synthetic approach leverages this compound to construct a core heterocyclic scaffold, which is then further functionalized to enhance binding affinity and selectivity for Aurora Kinase A. The overall workflow is depicted below.
Caption: Experimental workflow for inhibitor synthesis.
Experimental Protocols
Step 1: Synthesis of (E)-1-(3-methoxypyridin-2-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of this compound (1.51 g, 10 mmol) and 4-(trifluoromethoxy)benzaldehyde (2.09 g, 11 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) and acidify with 1N HCl to pH 6.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the chalcone intermediate.
-
Recrystallize from ethanol to obtain a pure product.
Step 2: Synthesis of 2-amino-6-(3-methoxypyridin-2-yl)-4-(4-(trifluoromethoxy)phenyl)thieno[2,3-b]pyridine-3-carbonitrile (Thieno[2,3-b]pyridine Core)
-
In a round-bottom flask, combine the chalcone intermediate from Step 1 (3.23 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (50 mL).
-
Add morpholine (0.87 mL, 10 mmol) as a catalyst.
-
Reflux the mixture for 8 hours, monitoring by TLC.
-
After cooling to room temperature, a solid precipitate will form.
-
Filter the solid, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
Step 3: Synthesis of the Final Inhibitor via Suzuki Coupling (Hypothetical Example: AP-235)
This step is a representative example of how the core scaffold can be further modified. The choice of boronic acid is critical for targeting the desired kinase.
-
To a degassed mixture of the thieno[2,3-b]pyridine core (0.42 g, 1 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester (0.32 g, 1.1 mmol), and sodium carbonate (0.21 g, 2 mmol) in a 3:1 mixture of dioxane and water (20 mL), add Pd(PPh₃)₄ (0.058 g, 0.05 mmol).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final inhibitor.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The synthesized compounds were screened against a panel of kinases to determine their potency and selectivity. The IC₅₀ values are summarized in the table below.
| Compound ID | Aurora A (IC₅₀, nM) | Aurora B (IC₅₀, nM) | VEGFR2 (IC₅₀, nM) | CDK2 (IC₅₀, nM) |
| AP-235 | 15 | 250 | >10,000 | >10,000 |
| AP-236 (analog) | 28 | 480 | >10,000 | >10,000 |
| AP-237 (analog) | 150 | 1200 | >10,000 | >10,000 |
| Staurosporine | 5 | 7 | 3 | 6 |
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the key structural features of the synthesized inhibitors and their contribution to kinase binding.
Caption: Structure-Activity Relationship logic diagram.
Conclusion
This compound serves as a versatile and effective starting material for the construction of complex heterocyclic scaffolds with potent kinase inhibitory activity. The synthetic route described herein is adaptable, allowing for the generation of a library of compounds for screening against various kinase targets. The thieno[2,3-b]pyridine core derived from this starting material demonstrates significant potential for the development of selective and potent kinase inhibitors for therapeutic applications. Further optimization of the substituents on the core scaffold can lead to improved pharmacological properties.
Application Notes and Protocols: Synthesis and Utility of 1-(3-Methoxypyridin-2-yl)ethanone in Claisen-Schmidt Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antitubercular, and antioxidant properties.[1][2][3] The synthesis of chalcone derivatives is most commonly achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[4][5][6] This document provides detailed protocols and application notes for the use of 1-(3-Methoxypyridin-2-yl)ethanone as the ketone precursor in Claisen-Schmidt condensation reactions to generate a library of pyridyl chalcones. These compounds are of particular interest due to the incorporation of a pyridine moiety, which can enhance their biological activity.[1][7]
General Reaction Scheme
The Claisen-Schmidt condensation between this compound and a variety of aromatic aldehydes yields the corresponding (E)-1-(3-methoxypyridin-2-yl)-3-arylprop-2-en-1-one derivatives.
Figure 1: General reaction scheme for the synthesis of chalcones from this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation
This protocol is a generalized procedure adapted from the synthesis of similar pyridyl chalcones and can be optimized for specific aromatic aldehydes.[2][8]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Aqueous solution of Potassium Hydroxide (KOH) (e.g., 50%) or Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid or dilute Hydrochloric Acid (HCl) for neutralization
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add the aqueous KOH solution dropwise with constant stirring.
-
Reaction Progression: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to 24 hours, depending on the reactivity of the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice.
-
Neutralization and Precipitation: Neutralize the mixture by adding glacial acetic acid or dilute HCl dropwise until the solution becomes acidic. A precipitate of the crude chalcone should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.
Data Presentation
The following tables summarize representative yields and biological activities of various pyridyl chalcones synthesized via Claisen-Schmidt condensation. While specific data for a comprehensive series derived from this compound is limited in single sources, this compiled data from analogous pyridyl chalcones provides valuable insights into expected outcomes.
Table 1: Synthesis of Pyridyl Chalcones and their Reported Yields
| Ketone Precursor | Aldehyde Reactant | Catalyst/Solvent | Yield (%) | Reference |
| 5'-chloro-2'-hydroxy acetophenone | Substituted aldehydes | 50% alcoholic KOH/Ethanol | 70-95 | [8] |
| Pyridine-2-acetophenone | Various aldehydes | KOH/Methanol or Ethanol | 37-68 | [2] |
| 4'-hydroxyacetophenone | 3,4,5-trimethoxybenzaldehyde | NaOH | 66 | [9] |
| o-hydroxyacetophenone | Substituted benzaldehydes | NaOH | - | [4] |
| 1-(2-methoxyphenyl)-ethanone | Pyridine carbaldehydes | - | 53-86 | [10] |
Table 2: Biological Activities of Selected Pyridyl Chalcone Derivatives
| Compound Class | Biological Activity | Cell Line/Target | IC50 / MIC (µM) | Reference |
| Dichloro-phenyl pyridyl chalcone | Antitubercular | M. tuberculosis H37Rv | 8.9 - 28 (IC90) | [1][7] |
| Pyrene-1-yl pyridyl chalcone | Antitubercular | M. tuberculosis H37Rv | 8.9 - 28 (IC90) | [1][7] |
| Biphenyl-4-yl pyridyl chalcone | Antitubercular | M. tuberculosis H37Rv | 8.9 - 28 (IC90) | [1][7] |
| Trimethoxy-phenyl pyridyl chalcone | Anticancer | MDA468 | 0.7 | [1][7] |
| Anthracene-9-yl pyridyl chalcone | Anticancer | MDA468 | 0.3 | [1][7] |
| Halogenated chalcone derivative (DK12) | Antitubercular (InhA inhibitor) | M. tuberculosis H37Rv | 0.8 (µg/mL) | [11] |
| Halogenated chalcone derivative (DK14) | Antitubercular (InhA inhibitor) | M. tuberculosis H37Rv | 0.8 (µg/mL) | [11] |
| Pyridine based chalcones | Antioxidant (Ferrous Ion Chelating) | - | 16.53 - 58.85 (EC50 in µg/mL) | [12] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Anticancer | Hela, MCF-7 | 3.204, 3.849 | [13] |
Mandatory Visualizations
Signaling Pathways
Chalcones derived from this compound are being investigated for their potential to modulate key signaling pathways involved in cancer and infectious diseases. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation, and the pathway involving the Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), a virulence factor that subverts host immune responses.
Caption: EGFR Signaling Pathway and potential inhibition points by pyridyl chalcones.
Caption: M. tuberculosis PtpB interference with host signaling and its inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of chalcones derived from this compound.
Caption: General workflow for pyridyl chalcone synthesis and evaluation.
References
- 1. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 9. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anti-Tb evaluation of chalcone derivatives as novel inhibitors of InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 1-(3-Methoxypyridin-2-yl)ethanone as a Key Intermediate for Novel PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR have shown significant promise, as they can overcome the feedback loops that often limit the efficacy of single-target agents. This document details the role of 1-(3-Methoxypyridin-2-yl)ethanone as a strategic starting material for the synthesis of novel pyridopyrimidine-based PI3K/mTOR dual inhibitors, a scaffold present in potent clinical candidates. We provide detailed synthetic protocols, methodologies for biological evaluation, and comparative data on established dual inhibitors.
Introduction: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and cellular energy levels to control essential cellular processes.[1] Activation of receptor tyrosine kinases (RTKs) stimulates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1), leading to protein synthesis, cell growth, and proliferation.[3][4]
Dual inhibition of both PI3K and mTOR offers a more comprehensive blockade of this pathway, preventing the reactivation of AKT that can occur when only mTORC1 is inhibited.[3] This strategy has led to the development of several potent dual inhibitors.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US1780636A - Substituted guanidine-aldehyde condensation product - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing some of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of carbon-carbon bonds.[1]
This document outlines detailed experimental protocols, presents quantitative data for common substrates, and illustrates the underlying catalytic cycles and general workflows to aid in experimental design and execution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide or triflate.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[1]
General Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 3,6-Diarylcarbazoles[5]
This protocol describes a typical Suzuki-Miyaura cross-coupling of 3,6-dibromocarbazole with an arylboronic acid.
Materials:
-
3,6-Dibromo-9H-carbazole (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 M aqueous solution)
-
Solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,6-dibromocarbazole, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to create an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst to the reaction mixture.[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[5]
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Quantitative Data Summary
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chloroanisole | 4-Fluorophenylboronic acid | Pd(OAc)₂ (1.5) / RuPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 88 |
| 1-Iodonaphthalene | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 16 | 92 |
| 3,6-Dibromocarbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 85[5] |
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[6][7]
General Catalytic Cycle
The Heck reaction follows a distinct catalytic cycle that does not involve a transmetalation step.[4][6][8]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of Ethyl Cinnamate[6][9]
This protocol details the reaction of an aryl bromide with an acrylate.
Materials:
-
Bromo-aromatic compound (1.0 equiv)
-
Ethyl acrylate (1.5 - 5.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 - 0.1 equiv)
-
Phosphine ligand (e.g., P(o-Tolyl)₃, 0.1 equiv)
-
Base (e.g., Triethylamine (TEA), 1.5 - 3.0 equiv)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Reaction Setup: Combine the bromo-aromatic compound, palladium acetate, and the phosphine ligand in a reaction flask.[9]
-
Reagent Addition: Add the solvent, ethyl acrylate, and triethylamine.[6]
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.[9]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for approximately 5 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC.[6]
-
Work-up: After completion, cool the mixture and filter it through Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.[6]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired product.[9]
Quantitative Data Summary
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 4 | 90 |
| 4-Bromoacetophenone | Styrene | Pd(PPh₃)₄ (3) | NaOAc | DMA | 120 | 24 | 85 |
| 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80 | 12 | 92 |
| 4-Iodoanisole | Styrene | Pd NPs (0.2) | NaOAc | DMF | 120 | 3 | >80[10] |
Sonogashira Coupling
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[11][12]
General Catalytic Cycle
The Sonogashira reaction proceeds via a dual catalytic cycle.[11][13]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: General Procedure[11][13]
This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.025 equiv)
-
Base (e.g., Diisopropylamine, 7.0 equiv)
-
Solvent (e.g., Anhydrous THF)
Procedure:
-
Reaction Setup: To a solution of the aryl halide in the solvent at room temperature, sequentially add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.[13]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (Argon or Nitrogen).[11]
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the required time (typically 3 hours).[11][13]
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.[11]
-
Work-up: Upon completion, dilute the reaction with a solvent like diethyl ether and filter through a pad of Celite.[13]
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.[13]
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.[13]
Quantitative Data Summary
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 3 | 95 |
| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | i-Pr₂NH | Dioxane | 60 | 6 | 88 |
| 4-Iodoanisole | 1-Hexyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ | DMF | 80 | 12 | 91 |
| 4-Bromoanisole | Phenylacetylene | Pd NPs (0.2) | - | NaOH | EtOH/H₂O | 60 | 1 | >90[10] |
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to several key steps.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Logical Relationships of Cross-Coupling Reactions
The Suzuki, Heck, and Sonogashira reactions are all palladium-catalyzed methods for C-C bond formation but differ in their coupling partners and mechanisms.
Caption: Relationship between different palladium-catalyzed cross-coupling reactions.
References
- 1. jmcct.com [jmcct.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. Heck cross coupling reaction | PPTX [slideshare.net]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. cetjournal.it [cetjournal.it]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Characterization of 1-(3-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-(3-Methoxypyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate identification, purity assessment, and quality control.
Overview and Physicochemical Properties
This compound is a substituted pyridine derivative. A summary of its basic properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 379227-03-9 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for the CDCl₃ lock signal.
-
Set the spectral width, number of scans, and relaxation delay for both ¹H and ¹³C experiments.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC-MS instrument equipped with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in DCM.
-
GC Method:
-
Column: Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample and start the acquisition.
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and major fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of the compound.
Materials and Equipment:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and run the analysis.
-
Determine the retention time of the main peak.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
References
Application Notes and Protocols for Monitoring Reactions of 1-(3-Methoxypyridin-2-yl)ethanone using HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the progress of chemical reactions involving 1-(3-Methoxypyridin-2-yl)ethanone using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These techniques are essential for determining reaction kinetics, optimizing reaction conditions, and identifying the formation of products and byproducts.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in pharmaceutical synthesis. Effective and efficient monitoring of its chemical transformations is crucial for successful drug development and process chemistry. HPLC provides quantitative data on the consumption of reactants and the formation of products, while TLC offers a rapid, qualitative assessment of the reaction progress.
This document outlines a representative reaction—the reduction of the ketone to its corresponding alcohol, 1-(3-methoxypyridin-2-yl)ethanol—and provides validated starting methods for both HPLC and TLC analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reversed-phase HPLC is an ideal technique for separating the relatively nonpolar ketone starting material from the more polar alcohol product. The method described below is a starting point and may require optimization based on the specific reaction conditions and byproducts.
Experimental Protocol: HPLC
Objective: To quantitatively monitor the conversion of this compound to 1-(3-methoxypyridin-2-yl)ethanol.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1% v/v)
-
Reaction quenching solution (e.g., appropriate buffer or solvent)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm (or optimal wavelength determined by DAD) |
| Injection Volume | 10 µL |
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase or a solvent that stops the reaction).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
-
Analyze using the HPLC method described above.
Data Presentation: HPLC
The following table presents hypothetical data for the reduction of this compound, demonstrating how to track reaction progress.
Table 1: HPLC Monitoring of the Reduction of this compound
| Time (hours) | Analyte | Retention Time (min) | Peak Area | % Conversion |
| 0 | This compound | 12.5 | 1,500,000 | 0% |
| 0 | 1-(3-Methoxypyridin-2-yl)ethanol | 8.2 | 0 | 0% |
| 1 | This compound | 12.5 | 1,050,000 | 30% |
| 1 | 1-(3-Methoxypyridin-2-yl)ethanol | 8.2 | 450,000 | 30% |
| 4 | This compound | 12.5 | 300,000 | 80% |
| 4 | 1-(3-Methoxypyridin-2-yl)ethanol | 8.2 | 1,200,000 | 80% |
| 8 | This compound | 12.5 | 15,000 | 99% |
| 8 | 1-(3-Methoxypyridin-2-yl)ethanol | 8.2 | 1,485,000 | 99% |
% Conversion is calculated based on the disappearance of the starting material's peak area relative to t=0.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a fast and cost-effective method for qualitatively observing the progress of a reaction.[4] By spotting the reaction mixture on a TLC plate over time, one can visualize the disappearance of the starting material and the appearance of the product.
Experimental Protocol: TLC
Objective: To qualitatively monitor the conversion of this compound to 1-(3-methoxypyridin-2-yl)ethanol.
Materials:
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Ethyl acetate / Hexanes (e.g., 30:70 v/v). This ratio may need optimization. For pyridine compounds, adding a small amount of triethylamine (0.5-1%) can reduce peak tailing.[7]
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
Procedure:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate for 10-15 minutes.
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
-
At specified time intervals, take a small aliquot of the reaction mixture with a capillary tube and spot it on the origin line. It is good practice to co-spot the starting material as a reference.
-
Place the spotted TLC plate into the developing chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation: TLC
The progress of the reaction can be qualitatively assessed by observing the changes in the spots on the TLC plate over time.
Table 2: TLC Monitoring of the Reduction of this compound
| Time (hours) | Analyte | Rf Value | Spot Intensity |
| 0 | This compound | 0.65 | Strong |
| 0 | 1-(3-Methoxypyridin-2-yl)ethanol | 0.30 | None |
| 1 | This compound | 0.65 | Moderate |
| 1 | 1-(3-Methoxypyridin-2-yl)ethanol | 0.30 | Weak |
| 4 | This compound | 0.65 | Weak |
| 4 | 1-(3-Methoxypyridin-2-yl)ethanol | 0.30 | Strong |
| 8 | This compound | 0.65 | Faint |
| 8 | 1-(3-Methoxypyridin-2-yl)ethanol | 0.30 | Strong |
Rf values are dependent on the specific mobile phase and stationary phase used.
Visualizations
Experimental Workflow
Caption: Workflow for reaction monitoring using HPLC and TLC.
Logic for Determining Reaction Completion
Caption: Logic for assessing reaction completion via chromatography.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:379227-03-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Base-Catalyzed Aldol Condensation using 1-(3-Methoxypyridin-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] These compounds are pivotal intermediates in the biosynthesis of flavonoids and are abundant in various edible plants.[1][2] The versatile chemical structure of chalcones allows for a wide range of biological activities, making them a significant area of interest in medicinal chemistry and drug development.[3][4] Chalcone derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][5][6]
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[7] This method is valued for its simplicity and efficiency. The use of 1-(3-Methoxypyridin-2-yl)ethanone derivatives as the ketone precursor introduces a pyridine moiety into the chalcone scaffold, which can significantly influence the compound's biological activity and pharmacokinetic properties. Pyridine-containing chalcones have shown promise as potent therapeutic agents, particularly in the development of novel anticancer and antimalarial drugs.
This document provides detailed application notes on the therapeutic potential of chalcones derived from this compound, comprehensive experimental protocols for their synthesis and purification, and quantitative data to guide researchers in their drug discovery endeavors.
Application Notes: Therapeutic Potential and Signaling Pathways
Chalcones derived from this compound are of particular interest due to the presence of the methoxypyridine ring, which can enhance their interaction with biological targets. These compounds have shown significant potential as anticancer and anti-inflammatory agents.
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
A significant body of research has highlighted the anticancer properties of chalcones.[8][9] Many chalcone derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One of the most critical pathways implicated in cancer is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[10][11]
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, and its dysregulation is a common feature in many human cancers.[12] Chalcones have been shown to inhibit this pathway at various points, leading to the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells. For instance, some chalcones can suppress the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt.[10] Activated Akt is a crucial signaling node that promotes cell survival and proliferation by phosphorylating a multitude of downstream targets, including mTOR.[8][10] By inhibiting this pathway, chalcone derivatives can effectively halt tumor cell growth and promote their elimination.[13]
The methoxy and pyridine functionalities on the chalcone scaffold can enhance binding affinity to the ATP-binding pocket of kinases like PI3K and Akt, contributing to their inhibitory activity. The development of chalcones based on the this compound core offers a promising strategy for creating potent and selective inhibitors of the PI3K/Akt/mTOR pathway for cancer therapy.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer.[6][14] Chalcones have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6] The mechanism of action often involves the suppression of inflammatory signaling pathways, such as the NF-κB pathway, and the inhibition of enzymes like cyclooxygenase (COX).[3] The structural features of chalcones derived from this compound may contribute to enhanced anti-inflammatory effects, making them valuable candidates for the development of new anti-inflammatory drugs.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of chalcone derivatives using this compound as the starting ketone.
Protocol 1: Base-Catalyzed Aldol Condensation for Chalcone Synthesis
This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3,4,5-trimethoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%) or Methanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted aromatic aldehyde (1.0-1.2 equivalents) in ethanol (95%) to create a clear solution.
-
While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a pellet of KOH or an aqueous solution of NaOH (e.g., 10-40% w/v).[2][15]
-
Continue stirring the reaction mixture at room temperature for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15][16] A precipitate of the chalcone product may form during this time.
-
Once the reaction is complete, pour the mixture into cold water.[15]
-
Slowly acidify the mixture with dilute HCl until it is neutral or slightly acidic to litmus paper. This will facilitate the precipitation of the chalcone product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any residual base and salts.
-
The crude chalcone can be dried in a desiccator or in a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
Recrystallization is a common and effective method for purifying the crude chalcone product.
Materials:
-
Crude chalcone
-
Ethanol (95%) or another suitable solvent
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude chalcone in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate while swirling until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Chalcone crystals should start to form.
-
To maximize the yield of crystals, place the flask in an ice bath for about 15-30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.
-
Dry the purified chalcone crystals.
Data Presentation
The following table summarizes representative quantitative data for the base-catalyzed aldol condensation of 2-acetylpyridine derivatives (structurally similar to this compound) with various aromatic aldehydes. The yields and reaction times can vary depending on the specific substituents on the aldehyde and the precise reaction conditions.
| Ketone (1.0 eq) | Aldehyde (1.0 eq) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Acetylpyridine | Pyridine-2-carbaldehyde | KOH | Methanol | 24 | 37-68 | [15] |
| 2-Acetylpyridine | 4-Chlorobenzaldehyde | KOH | Methanol | 24 | 55 | [15] |
| 2-Acetylpyridine | 4-Methoxybenzaldehyde | KOH | Methanol | 24 | 62 | [15] |
| 2-Acetylpyridine | 4-Nitrobenzaldehyde | KOH | Methanol | 24 | 68 | [15] |
| 1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)ethan-1-one | 3,4,5-trimethoxybenzaldehyde | 10% aq. KOH | Ethanol | 24 | 71 |
Note: The data presented is for 2-acetylpyridine and a more complex pyridyl ketone, which are structurally related to this compound. Actual yields and reaction times for the target ketone may vary and should be optimized experimentally.
Mandatory Visualization
Reaction Scheme and Mechanism
Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Development of Compound Libraries from 1-(3-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a valuable core for the design of novel therapeutics.[1] Specifically, substituted methoxypyridines have been identified as important intermediates in the synthesis of kinase inhibitors and other bioactive molecules, where the methoxy group can influence metabolic stability and binding conformations.[2] The starting material, 1-(3-Methoxypyridin-2-yl)ethanone, combines the key features of a reactive ketone handle and a methoxypyridine core, making it an excellent starting point for the development of diverse compound libraries for drug discovery screening.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of two distinct compound libraries originating from this compound: an α-substituted aminoketone library and a chalcone-derived heterocyclic library.
Library Development Workflow
The overall strategy for the development of compound libraries from this compound is depicted below. This workflow outlines two main synthetic routes to generate structural diversity.
Caption: Overall workflow for the generation of two distinct compound libraries from this compound.
Library 1: α-Substituted Aminoketone Library
This library is constructed via an initial α-bromination of the starting material, followed by nucleophilic substitution with a diverse panel of amines. This approach rapidly generates a library of compounds with varying steric and electronic properties at the α-position.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Bromo-1-(3-methoxypyridin-2-yl)ethanone (Intermediate 1)
This protocol describes the α-bromination of the starting ketone under acidic conditions to favor mono-bromination.[3][4]
-
Materials:
-
This compound (1.0 equiv)
-
Glacial Acetic Acid
-
Bromine (1.05 equiv)
-
Hydrobromic acid (48%, catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add a catalytic amount of 48% HBr.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-Bromo-1-(3-methoxypyridin-2-yl)ethanone.
-
Protocol 1.2: General Procedure for the Synthesis of the α-Substituted Aminoketone Library
-
Materials:
-
2-Bromo-1-(3-methoxypyridin-2-yl)ethanone (Intermediate 1) (1.0 equiv)
-
Diverse primary or secondary amines (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of Intermediate 1 in acetonitrile, add the desired amine and potassium carbonate.
-
Stir the reaction mixture at 50 °C for 3-5 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC or flash column chromatography to yield the final α-substituted aminoketone.
-
Data Presentation
The resulting library can be screened against a panel of kinases to determine their inhibitory activity. The quantitative data should be summarized as follows:
| Compound ID | R-Group (from Amine) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| L1-001 | Morpholinyl | 150 | 850 | >10000 |
| L1-002 | Piperidinyl | 220 | 1200 | >10000 |
| L1-003 | N-Methylpiperazinyl | 85 | 450 | 8500 |
| L1-004 | Cyclohexylamino | 560 | 2500 | >10000 |
Library 2: Chalcone-Derived Heterocyclic Library
This library is generated through a Claisen-Schmidt condensation to form chalcone intermediates, which are then cyclized to produce various heterocyclic scaffolds.[5][6][7][8] This route provides access to a wide range of five- and six-membered heterocyclic systems.
Experimental Protocols
Protocol 2.1: General Procedure for the Synthesis of Chalcone Intermediates
-
Materials:
-
This compound (1.0 equiv)
-
Substituted aromatic aldehydes (1.1 equiv)
-
Ethanol
-
Sodium hydroxide solution (40% aqueous)
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve this compound and the substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add 40% aqueous sodium hydroxide solution dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water.
-
Acidify with 1 M HCl to precipitate the chalcone product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
-
Protocol 2.2: General Procedure for the Synthesis of Pyrazoline Derivatives
-
Materials:
-
Chalcone intermediate (from Protocol 2.1) (1.0 equiv)
-
Hydrazine hydrate (1.5 equiv)
-
Glacial acetic acid
-
-
Procedure:
-
To a solution of the chalcone in glacial acetic acid, add hydrazine hydrate.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Pour the mixture into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify by recrystallization or column chromatography to yield the pyrazoline derivative.
-
Signaling Pathway Diagram
Compounds derived from pyridine scaffolds are known to target various protein kinases. A common target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]
Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for pyridine-based kinase inhibitors.
Data Presentation
The heterocyclic library can be evaluated for its anti-proliferative activity against various cancer cell lines.
| Compound ID | Heterocyclic Core | R-Group (from Aldehyde) | MCF-7 GI50 (µM) | HCT116 GI50 (µM) |
| L2-001 | Pyrazoline | 4-Chlorophenyl | 2.5 | 5.1 |
| L2-002 | Pyrazoline | 4-Methoxyphenyl | 8.1 | 12.3 |
| L2-003 | Pyrimidine-2-thione | 4-Chlorophenyl | 1.8 | 3.9 |
| L2-004 | Pyrimidine-2-thione | 4-Methoxyphenyl | 6.5 | 9.8 |
Logical Relationship Diagram
The logical progression from the starting material to the diverse library endpoints is outlined below, illustrating the key chemical transformations and diversification points.
Caption: Logical flow from starting material to diversified compound libraries via key chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methoxypyridin-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Methoxypyridin-2-yl)ethanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic routes for the synthesis of this compound, each with its own set of advantages and challenges:
-
Directed ortho-Metalation (DoM): This method involves the regioselective deprotonation of 3-methoxypyridine at the 2-position using a strong lithium base, followed by quenching with an acetylating agent.
-
Grignard Reaction: This route typically utilizes the reaction of a methylmagnesium halide with 2-cyano-3-methoxypyridine.
-
Boekelheide Rearrangement: This approach involves the N-oxidation of 2-ethyl-3-methoxypyridine, followed by rearrangement using acetic anhydride.
Q2: I am observing a low yield in my Directed ortho-Metalation (DoM) reaction. What are the potential causes?
A2: Low yields in DoM of 3-methoxypyridine are often attributed to several factors:
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Inactive Lithiating Agent: The concentration of commercially available organolithium reagents can decrease over time. It is crucial to titrate your n-butyllithium (n-BuLi) or other lithiating agent prior to use for accurate stoichiometry.[1]
-
Incorrect Temperature: The lithiation of pyridines should be carried out at low temperatures, typically -78 °C, to minimize side reactions such as nucleophilic addition of the organolithium reagent to the pyridine ring.[1][2]
-
Choice of Base: While n-BuLi can be used, hindered bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) are often preferred to prevent competitive nucleophilic addition to the pyridine C=N bond.[2]
Q3: What are common side products in the Grignard synthesis of ketones from cyanopyridines?
A3: The reaction of a Grignard reagent with a cyanopyridine can sometimes lead to side products. The primary side reaction is the addition of a second equivalent of the Grignard reagent to the intermediate imine-magnesium salt, which upon hydrolysis would lead to a tertiary alcohol. To minimize this, it is important to use a controlled stoichiometry of the Grignard reagent and to perform the reaction at a low temperature.
Q4: My Boekelheide rearrangement is giving a complex mixture of products. How can I improve the selectivity?
A4: The Boekelheide rearrangement can sometimes produce side products due to the reactive nature of the intermediates.[3][4] Key factors to control for improved selectivity include:
-
Reaction Temperature: The original Boekelheide reaction often required high temperatures (reflux in acetic anhydride, ~140 °C).[1] Using a more reactive acylating agent like trifluoroacetic anhydride (TFAA) can allow the reaction to proceed at room temperature, potentially reducing side reactions.[1]
-
Solvent: The choice of solvent can influence the reaction pathway. In some cases, solvents that can act as hydrogen atom donors may lead to side products arising from radical intermediates.[5][6]
-
Purity of the N-oxide: Impurities in the starting 2-ethyl-3-methoxypyridine N-oxide can lead to a complex reaction mixture. Ensure the N-oxide is of high purity before proceeding with the rearrangement.
Troubleshooting Guides
Route 1: Directed ortho-Metalation (DoM)
Problem: Low or no yield of this compound.
| Possible Cause | Troubleshooting & Optimization |
| Inactive or incorrect amount of organolithium reagent. | Titrate the organolithium reagent (e.g., n-BuLi) immediately before use to determine its exact molarity. Use 1.1 to 1.5 equivalents of the base. |
| Presence of water or oxygen in the reaction. | Flame-dry all glassware under vacuum and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents. Maintain a positive pressure of inert gas throughout the experiment.[1] |
| Reaction temperature is too high. | Maintain a strict reaction temperature of -78 °C during the lithiation step using a dry ice/acetone bath.[1] |
| Nucleophilic addition of the organolithium to the pyridine ring. | Use a hindered lithium amide base such as LDA or LTMP instead of n-BuLi or s-BuLi.[2][7] |
| Inefficient quenching with the acetylating agent. | Add the electrophile (e.g., N,N-dimethylacetamide) slowly at -78 °C and allow the reaction to warm to room temperature gradually. |
Problem: Formation of multiple unidentified byproducts.
| Possible Cause | Troubleshooting & Optimization |
| Over-lithiation or lithiation at other positions. | Use a precise amount of the lithiating agent. A slight excess is often sufficient. Ensure the reaction is maintained at -78 °C. |
| Reaction of the lithiated intermediate with the solvent (THF). | While THF is a common solvent, prolonged reaction times at temperatures above -78 °C can lead to solvent deprotonation. Keep the lithiation time to a minimum (typically 1-2 hours) before adding the electrophile. |
| Complex side reactions during quenching. | Ensure the quenching is done at low temperature and that the workup procedure is appropriate to hydrolyze the intermediate and neutralize any remaining base. |
Route 2: Grignard Reaction with 2-Cyano-3-methoxypyridine
Problem: Low yield of the desired ketone.
| Possible Cause | Troubleshooting & Optimization |
| Inactive Grignard reagent. | Prepare the Grignard reagent from high-purity magnesium turnings and methyl iodide or bromide. Ensure anhydrous conditions. The formation can be initiated with a small crystal of iodine. |
| Reaction with atmospheric moisture or CO2. | Conduct the reaction under a strict inert atmosphere. Use anhydrous solvents. |
| Formation of a tertiary alcohol byproduct. | Use a stoichiometric amount (1.0-1.1 equivalents) of the Grignard reagent. Add the Grignard reagent slowly to a cooled solution of the cyanopyridine. |
| Incomplete hydrolysis of the intermediate imine. | Ensure the acidic workup is sufficient to fully hydrolyze the intermediate magnesium salt of the imine. Stirring for an adequate time during workup is important. |
Route 3: Boekelheide Rearrangement
Problem: Low yield of this compound.
| Possible Cause | Troubleshooting & Optimization |
| Incomplete N-oxidation of 2-ethyl-3-methoxypyridine. | Use a slight excess of the oxidizing agent (e.g., m-CPBA). Monitor the reaction by TLC to ensure complete consumption of the starting material. Ensure the m-CPBA is of good quality, as it can degrade over time. |
| Inefficient rearrangement. | The traditional method uses refluxing acetic anhydride.[1] Consider using trifluoroacetic anhydride (TFAA) at a lower temperature, which can be more efficient.[1] |
| Formation of side products. | Radical-mediated side reactions can occur.[6] Using a less reactive acylating agent at a lower temperature may improve selectivity. |
| Loss of product during workup. | The product is a ketone and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. |
Experimental Protocols
Route 1: Directed ortho-Metalation (DoM) of 3-Methoxypyridine
-
Lithiation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C. To this, add a solution of 3-methoxypyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
-
Acetylation: To the solution of 2-lithio-3-methoxypyridine, add N,N-dimethylacetamide (1.2 eq.) dropwise at -78 °C.
-
Workup: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[8]
Route 2: Grignard Reaction with 2-Cyano-3-methoxypyridine
-
Grignard Reagent Preparation: In a flame-dried flask under argon, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Add a solution of methyl iodide (1.2 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Reaction with Cyanopyridine: Cool the Grignard reagent to 0 °C. To this, add a solution of 2-cyano-3-methoxypyridine (1.0 eq.) in anhydrous THF dropwise.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 3 hours. Cool the mixture to 0 °C and slowly quench with 1 M aqueous HCl. Stir vigorously for 1 hour. Make the solution basic with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Route 3: Boekelheide Rearrangement
-
N-Oxidation of 2-ethyl-3-methoxypyridine: To a solution of 2-ethyl-3-methoxypyridine (1.0 eq.) in dichloromethane at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise. Stir the reaction mixture at room temperature overnight. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-oxide.
-
Rearrangement: Heat a mixture of the crude 2-ethyl-3-methoxypyridine N-oxide (1.0 eq.) in acetic anhydride (5-10 eq.) to reflux for 2-4 hours.[1]
-
Workup: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a solid base like sodium carbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The final product can be purified by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Reaction Conditions | Potential Advantages | Potential Disadvantages |
| Directed ortho-Metalation | 3-Methoxypyridine, LDA/n-BuLi, N,N-dimethylacetamide | -78 °C to RT, Anhydrous THF | High regioselectivity, Convergent. | Requires strictly anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents. |
| Grignard Reaction | 2-Cyano-3-methoxypyridine, Methylmagnesium bromide | 0 °C to RT, Anhydrous Ether/THF | Readily available starting materials, milder conditions than DoM. | Potential for over-addition to form tertiary alcohol, requires anhydrous conditions. |
| Boekelheide Rearrangement | 2-Ethyl-3-methoxypyridine, m-CPBA, Acetic Anhydride | 0 °C to RT (oxidation), Reflux (rearrangement) | Does not require organometallic reagents. | Multi-step synthesis, rearrangement can produce side products, potentially harsh conditions. |
Visualizations
Caption: Workflow for Directed ortho-Metalation.
Caption: Workflow for Grignard Reaction.
Caption: Workflow for Boekelheide Rearrangement.
Caption: Troubleshooting logic for low yield.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 1-(3-Methoxypyridin-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 1-(3-Methoxypyridin-2-yl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product not eluting from the column. Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., gradients of ethyl acetate in petroleum ether or hexane) to determine the optimal eluent for separation.[1][2][3] |
| Product Streaking/Tailing on the Column | The compound may be too polar for silica gel, or there might be acidic/basic impurities. Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine or acetic acid to the eluent to improve peak shape. |
| Improper Column Packing | An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. |
| Product Decomposition on Silica Gel | Some compounds are sensitive to the acidic nature of silica gel. If decomposition is suspected, switch to a neutral stationary phase like neutral alumina or deactivated silica gel. |
Issue 2: Oily Product Obtained After Recrystallization
| Potential Cause | Recommended Solution |
| Incomplete Crystallization | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Supersaturation | The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
| Presence of Impurities | Impurities can inhibit crystal formation and lead to an oily product. If the product is significantly impure, a preliminary purification step, such as column chromatography, may be necessary before recrystallization. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good of a solvent for the compound, even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Experiment with different solvents or solvent mixtures. |
Issue 3: Persistent Colored Impurities
| Potential Cause | Recommended Solution |
| Colored Byproducts from Synthesis | The synthesis of pyridine derivatives can sometimes produce colored impurities.[5] |
| Oxidation of the Compound or Impurities | The compound or impurities may be susceptible to air oxidation. |
| Treatment with Activated Carbon | Add a small amount of activated carbon to the hot solution during recrystallization, then filter the hot solution through celite to remove the carbon and adsorbed colored impurities. Be aware that this may also reduce the overall yield. |
| Purification via Salt Formation | If the colored impurity is non-basic, it can be removed by dissolving the crude product in an acidic solution, washing with an organic solvent to remove the non-basic impurity, and then neutralizing the aqueous layer to precipitate the purified product.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. For instance, in syntheses resembling the Kröhnke pyridine synthesis, impurities could arise from the starting α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound.[8] Water is also a common impurity as pyridine compounds can be hygroscopic.[5][6][7]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column chromatography is effective for separating compounds with different polarities and is often used for initial purification of very crude mixtures.[1][2][3]
-
Recrystallization is an excellent method for obtaining highly pure crystalline solids, provided a suitable solvent is found.[4]
-
Distillation can be used if the compound is a liquid and has a significantly different boiling point from its impurities.
The following workflow can help in selecting the appropriate purification technique:
Caption: Workflow for selecting a purification technique.
Q3: What are some recommended solvent systems for column chromatography of this compound?
Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) |
| Petroleum Ether : Ethyl Acetate | 9 : 1 |
| Petroleum Ether : Ethyl Acetate | 7 : 3 |
| Petroleum Ether : Ethyl Acetate | 1 : 1 |
| Hexane : Ethyl Acetate | 8 : 2 |
| Hexane : Ethyl Acetate | 6 : 4 |
Q4: How can I effectively dry this compound?
A4: Pyridine-containing compounds can be hygroscopic.[5][6][7] If water is present, it can be removed by drying the compound in a desiccator over a suitable drying agent like phosphorus pentoxide or by dissolving it in an organic solvent, drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtering, and evaporating the solvent. For pyridine itself, drying over solid KOH or NaOH followed by fractional distillation is a common method.[5][6]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general methodology for the purification of a moderately polar compound like this compound using silica gel chromatography.
References
- 1. rsc.org [rsc.org]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Derivatives
Welcome to the Technical Support Center for optimizing reaction conditions for the synthesis of chemical derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a very low yield. What are the most common culprits?
A1: Low reaction yields are a frequent challenge in organic synthesis. The primary factors to investigate include the quality of your reagents and solvents, the reaction conditions themselves, and potential losses during the work-up and purification steps. A systematic approach to troubleshooting is crucial to pinpoint the exact cause.[1][2][3][4]
Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products can significantly complicate purification and reduce the yield of your desired compound.[2] The first step is to isolate and characterize these byproducts using techniques like NMR, MS, and IR. Understanding the structure of the side products can provide valuable clues about competing reaction pathways.[1] Once identified, you can often modify the reaction conditions—such as temperature, reaction time, or choice of catalyst—to disfavor the side reaction.[1][2]
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
A3: A stalled reaction can be due to several factors. The catalyst or a key reagent may have deactivated over the course of the reaction. In this case, adding a fresh portion of the catalyst or reagent can sometimes restart the reaction.[2] It's also possible that an inhibitor is present in your starting materials, which can be addressed by further purification of the reactants. In some cases, the product itself can inhibit the catalyst as its concentration increases.[2]
Q4: I'm having trouble with emulsions during the aqueous work-up. How can I break them?
A4: Emulsions are stable mixtures of two immiscible liquids that can make phase separation difficult and lead to product loss. To break an emulsion, you can try adding brine (a saturated solution of NaCl) to increase the polarity of the aqueous phase. Filtering the mixture through a pad of Celite® can also be effective.[5] In some cases, adjusting the pH of the aqueous layer or adding a small amount of a different organic solvent can help to destabilize the emulsion.[6]
Q5: Why are anhydrous conditions so critical for certain reactions?
A5: Anhydrous (water-free) conditions are essential for reactions involving highly reactive species that can be quenched by water. For example, Grignard reagents are strong bases and will react with even trace amounts of water, which would prevent them from participating in the desired reaction.[7][8] Similarly, many Lewis acid catalysts used in reactions like Friedel-Crafts acylation are highly sensitive to moisture and will be deactivated by water.[1]
Troubleshooting Guides
Low Reaction Yield
A low yield can be a frustrating outcome. This guide provides a systematic approach to identifying and resolving the root cause.
Step 1: Verify Reagent and Solvent Quality
-
Purity: Are your starting materials and reagents of high purity? Impurities can lead to unwanted side reactions. Consider purifying your starting materials if their purity is questionable.
-
Activity: Are your reagents and catalysts active? Some reagents degrade over time, and catalysts can become deactivated. Use freshly opened reagents or test the activity of your catalyst.[1][2]
-
Anhydrous Conditions: For moisture-sensitive reactions, ensure you are using anhydrous solvents and have properly dried your glassware.[1][7]
Step 2: Evaluate Reaction Conditions
-
Temperature: Is the reaction being conducted at the optimal temperature? Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to decomposition or side reactions.[2]
-
Concentration: Are the reactant concentrations appropriate? While higher concentrations can increase the reaction rate, they can also promote the formation of byproducts.
-
Reaction Time: Have you monitored the reaction progress to determine the optimal reaction time? A reaction that is run for too long can lead to product decomposition. Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring reaction progress.[2]
Step 3: Review Work-up and Purification Procedures
-
Extraction: Was the product fully extracted from the aqueous layer? Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency.
-
Purification: Was there significant product loss during purification? For column chromatography, ensure you have an optimized solvent system. If your compound is unstable on silica gel, consider alternative purification methods like recrystallization.[5]
Unexpected Side Products
The formation of unexpected side products is a common challenge. This guide will help you diagnose and mitigate this issue.
Step 1: Isolate and Characterize the Side Products
-
Use chromatographic techniques (e.g., column chromatography, preparative TLC) to isolate the major side products.
-
Characterize the structure of the isolated side products using spectroscopic methods (NMR, MS, IR).
Step 2: Propose a Mechanism for Side Product Formation
-
Based on the structure of the side products, try to deduce the likely reaction pathway that is competing with your desired transformation. Common side reactions include polymerization, elimination, and rearrangement.[9]
Step 3: Modify Reaction Conditions to Disfavor the Side Reaction
-
Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product.
-
Order of Addition: Changing the order in which reagents are added can sometimes minimize side reactions.
-
Catalyst/Reagent Choice: A different catalyst or reagent may offer higher selectivity for the desired reaction.
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation of Anisole
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ | 110 | CS₂ | 0 | 90 |
| 2 | AlCl₃ | 110 | Nitrobenzene | 0 | 5 |
| 3 | FeCl₃ | 100 | Dichloromethane | 25 | 85 |
| 4 | ZnCl₂ | 100 | Dichloromethane | 25 | 45 |
| 5 | AlCl₃ | 110 | Dichloromethane | 0 | 92 |
| 6 | AlCl₃ | 110 | Dichloromethane | 25 | 88 |
| 7 | AlCl₃ | 110 | Dichloromethane | 40 (reflux) | 75 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 98 |
| 5 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 82 |
| 6 | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 66 (reflux) | 89 |
| 7 | PdCl₂(dppf) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 91 |
Data synthesized from multiple sources for illustrative purposes.[10][11][12][13][14]
Table 3: Solvent and Base Effects on a Representative SN2 Alkylation Reaction
| Entry | Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Relative Rate |
| 1 | 1-Bromobutane | Phenol | NaOH | Ethanol | 78 (reflux) | Moderate |
| 2 | 1-Bromobutane | Phenol | K₂CO₃ | Acetone | 56 (reflux) | Fast |
| 3 | 1-Bromobutane | Phenol | Cs₂CO₃ | Acetonitrile | 82 (reflux) | Very Fast |
| 4 | 2-Bromobutane | Phenol | K₂CO₃ | Acetone | 56 (reflux) | Slow (Elimination) |
| 5 | 1-Bromobutane | Phenol | NaH | THF | 66 (reflux) | Fast |
| 6 | 1-Bromobutane | Phenol | K₂CO₃ | DMF | 100 | Very Fast |
| 7 | 1-Bromobutane | Phenol | K₂CO₃ | DMSO | 100 | Very Fast |
Data synthesized from multiple sources illustrating general trends in SN2 reactions.[15][16][17][18]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic compound using an acyl chloride and aluminum chloride as the Lewis acid catalyst.
Materials:
-
Aromatic substrate (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred suspension of AlCl₃ in DCM.
-
After the addition of the acyl chloride, add the aromatic substrate dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for the appropriate amount of time, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[2]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., toluene/water mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Williamson Ether Synthesis (SN2 Alkylation)
This protocol describes a general procedure for the synthesis of an ether from an alcohol and an alkyl halide.[7][8][19][20][21]
Materials:
-
Alcohol (1.0 eq)
-
Base (e.g., NaH, 1.1 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Alkyl halide (1.1 eq)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath and carefully add the base in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add the alkyl halide dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature or heat as necessary, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scholarship.richmond.edu [scholarship.richmond.edu]
- 20. gold-chemistry.org [gold-chemistry.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side-Product Formation in Reactions of 1-(3-Methoxypyridin-2-yl)ethanone
Welcome to the technical support guide for 1-(3-Methoxypyridin-2-yl)ethanone. As a key structural motif in medicinal chemistry and materials science, this versatile building block is central to many synthetic routes. However, its unique electronic and steric properties—a nucleophilic pyridine nitrogen, an acidic α-proton, and an electron-donating methoxy group—can lead to a variety of undesired side-products. This guide, structured by our Senior Application Scientists, provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent these common issues.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses overarching principles that apply to most reactions involving this compound.
Q1: I'm starting a new project with this compound. What are the most common classes of side-products I should anticipate?
A1: Due to its structure, you should be vigilant for three primary classes of side-products:
-
Self-Condensation Products: Under basic or, in some cases, acidic conditions, the enolate of one molecule can attack the carbonyl of another, leading to aldol-type self-condensation. This is especially prevalent at elevated temperatures or with prolonged reaction times.[1]
-
Michael Adducts: In reactions designed to form an α,β-unsaturated ketone (e.g., a Claisen-Schmidt condensation), the enolate of your starting material can act as a Michael donor, adding to the newly formed product. This leads to complex, higher molecular weight impurities.[2]
-
Products from Pyridine Ring Reactivity: The pyridine nitrogen is a nucleophilic site. In the presence of alkylating agents or under certain catalytic conditions, undesired N-alkylation or even complex rearrangements leading to pyridone formation can occur.[3]
Q2: How critical is the purity of my starting material and reagents?
A2: It is absolutely critical. Impurities in your starting ketone or reagents are a primary cause of low yields and difficult purifications.
-
Starting Material Purity: this compound should be at least 98% pure.[4] Impurities from its synthesis can act as catalysts or inhibitors for your reaction.
-
Reagent Quality: Use fresh, high-quality reagents. For example, ammonium acetate, often used as a nitrogen source in pyridine syntheses, can decompose over time and should be from a recently opened bottle.[5] Aldehydes used in condensation reactions are prone to oxidation to carboxylic acids, which can neutralize basic catalysts and halt the reaction.
Q3: What general laboratory practices can I implement immediately to improve my reaction outcomes?
A3: Adhering to fundamental best practices is the most effective way to ensure reproducibility and minimize side-products.
-
Temperature Control: Many side reactions, particularly self-condensation, have a higher activation energy than the desired reaction. Running reactions at the lowest effective temperature (e.g., 0 °C or even -78 °C for enolate chemistry) is crucial for selectivity.
-
Controlled Reagent Addition: Adding a key reagent slowly (e.g., via a syringe pump) maintains a low instantaneous concentration, which can dramatically suppress side reactions that are second-order with respect to that reagent.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, especially those involving organometallics or strong bases like LDA, working under an inert atmosphere (Nitrogen or Argon) is non-negotiable.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. This allows you to determine the optimal reaction time and quench the reaction before significant side-product accumulation or product decomposition occurs.[1]
Section 2: Troubleshooting Specific Reaction Pathways
Here, we dissect common reactions involving this compound, providing detailed protocols and troubleshooting logic.
Aldol & Claisen-Schmidt Condensations
These reactions are fundamental for C-C bond formation but are frequently plagued by side-products.
Problem: My Claisen-Schmidt condensation with an aromatic aldehyde results in a low yield of the desired chalcone and a complex mixture of higher molecular weight side-products.
Root Cause Analysis: The primary issue is likely a competition between the desired reaction (ketone enolate attacking the aldehyde) and undesired pathways (ketone enolate attacking another ketone molecule or the chalcone product). The relative rates of these reactions are highly dependent on the reaction conditions.
Solution Workflow:
Caption: Troubleshooting workflow for Claisen-Schmidt condensations.
Optimized Protocol: Base-Catalyzed Claisen-Schmidt Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aromatic aldehyde (1.0 mmol) and ethanol (6 mL). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add 10% aqueous KOH (2 mL) to the aldehyde solution and stir for 5 minutes.[6]
-
Controlled Ketone Addition: In a separate vial, dissolve this compound (1.1 mmol) in a minimal amount of cold ethanol. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe or dropping funnel.
-
Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-24 hours.[6]
-
Work-up: Once the starting material is consumed, pour the reaction mixture into 20 mL of cold water. If a solid precipitates, collect it by filtration, wash with cold water, and dry. If an oil forms, extract with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.
Data-Driven Insights: Impact of Temperature and Addition Rate
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Temperature | Room Temperature (~25 °C) | 0 °C to Room Temp | Lower temperature minimizes self-condensation. |
| Addition Method | All reagents mixed at once | Ketone added dropwise over 1 hr | Slow addition keeps ketone concentration low, favoring reaction with the more electrophilic aldehyde. |
| Typical Yield | 40-60% | 70-90% | Optimized conditions significantly improve yield and purity. |
| Side-Products | 20-30% (Self-condensation, Michael adducts) | <10% | A cleaner reaction profile simplifies purification. |
Reactions via Enolate Alkylation
Harnessing the acidity of the α-protons is key for alkylation, but controlling the formation and reactivity of the resulting enolate is paramount.
Problem: My attempt to alkylate the α-carbon with an alkyl halide using NaH resulted in a very low yield, and I recovered most of my starting material.
Root Cause Analysis: Sodium hydride (NaH) is a relatively slow and heterogeneous base for deprotonating ketones. Incomplete deprotonation means that at any given time, a high concentration of the neutral ketone is present, which can lead to side reactions or simply no reaction. For irreversible and complete deprotonation to form the kinetic enolate, a stronger, non-nucleophilic base in an appropriate solvent is required.
Solution Workflow: Selecting the Right Conditions for Enolate Formation
References
Technical Support Center: Stability and Degradation Studies of 1-(3-Methoxypyridin-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability and degradation studies of 1-(3-Methoxypyridin-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure of this compound, which contains a methoxypyridine ring and an acetyl group, the following degradation pathways can be anticipated:
-
Hydrolysis: Under acidic or basic conditions, the methoxy group on the pyridine ring may undergo hydrolysis to form 1-(3-hydroxypyridin-2-yl)ethanone.
-
Oxidation: The pyridine nitrogen is susceptible to oxidation, which would lead to the formation of this compound N-oxide.[1][2]
-
Photodegradation: As an aromatic ketone, the compound may undergo photoreduction in the presence of a hydrogen donor, resulting in the formation of the corresponding alcohol.[3] Additionally, photo-induced cleavage or rearrangement reactions are possible.
-
Thermal Degradation: At elevated temperatures, general decomposition may occur. If an N-oxide is formed, it could undergo thermal rearrangement.[4]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Forced degradation studies are typically conducted under more severe conditions than accelerated stability testing to identify potential degradation products.[5] Recommended conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to dry heat, typically at temperatures ranging from 40°C to 80°C.[5]
-
Photostability: The drug substance is exposed to a combination of UV and visible light as per ICH Q1B guidelines.
Q3: How can I monitor the degradation of this compound and quantify its degradants?
A stability-indicating analytical method is required. The most common technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic and ketone chromophores should provide good UV absorbance. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. A mass spectrometer (LC-MS) can be coupled to the HPLC to aid in the identification of degradation products.
Q4: What is "mass balance" in the context of stability studies, and why is it important?
Mass balance is a critical component of forced degradation studies that involves accounting for all the drug substance after degradation.[6] It is the sum of the assay value of the undegraded drug and the amounts of all degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and quantified by the analytical method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. |
| More than 20% degradation is observed, making it difficult to identify primary degradants. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to ensure that the degradation is representative and to avoid the formation of secondary degradants.[7] |
| Poor mass balance (significantly less than 100%). | Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore, are volatile, or are not eluted from the HPLC column). The drug substance has precipitated out of solution. | Change the detection wavelength or use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for co-elution of degradants with the main peak. Ensure the drug substance and degradants are soluble in the chosen diluent. |
| Unexpected peaks are observed in the chromatogram of the control sample. | Contamination of the sample or mobile phase. Degradation of the sample in the analytical mobile phase. | Use high-purity solvents and reagents. Prepare fresh samples and mobile phases. Evaluate the stability of the drug substance in the mobile phase. |
| Peak purity of the main component fails. | A degradation product is co-eluting with the parent drug peak. | Modify the HPLC method (e.g., change the column, mobile phase composition, or gradient) to achieve better separation. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Store at room temperature.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
For liquid samples, neutralize the acidic and basic samples before analysis.
-
For solid samples, dissolve in a suitable solvent.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation: Calculate the percentage of degradation and determine the mass balance. Identify and characterize any significant degradation products using techniques like LC-MS, and NMR.
Data Presentation
The following tables can be used to summarize the quantitative data from the stability and degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant(s) (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | ||||
| 0.1 M NaOH, 60°C, 24h | ||||
| 3% H₂O₂, RT, 24h | ||||
| Thermal (80°C), 48h | ||||
| Photostability (ICH Q1B) |
Table 2: Purity and Assay Data from Long-Term Stability Study
| Time Point (Months) | Storage Condition | Assay (%) | Total Impurities/Degradants (%) | Appearance |
| 0 | 25°C/60% RH | |||
| 3 | 25°C/60% RH | |||
| 6 | 25°C/60% RH | |||
| 9 | 25°C/60% RH | |||
| 12 | 25°C/60% RH | |||
| 0 | 40°C/75% RH | |||
| 3 | 40°C/75% RH | |||
| 6 | 40°C/75% RH |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting guide for the synthesis of pyridothienooxazepine derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of pyridothienooxazepine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing pyridothienooxazepine derivatives?
The most common and facile synthesis involves the reaction of a salt of 3-aminothienopyridine-2-carboxylate with activated α-haloketones or α-halonitriles.[1][2][3] This reaction leads to the formation of the fused oxazepine ring system.
Q2: What are some common side reactions to be aware of during the synthesis?
A potential side reaction is the unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, especially when using oxidizing agents. This can lead to the formation of complex polyheterocyclic ensembles. Careful control of reaction conditions is crucial to avoid this.
Q3: How can I improve the yield of my pyridothienooxazepine synthesis?
To improve yields, consider optimizing the reaction conditions. This includes the choice of base and solvent. Using non-nucleophilic bases such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous solvent like N,N-dimethylacetamide (DMA) at low temperatures (0–5 °C) can minimize side reactions and increase the yield of the desired product.[1]
Q4: What are the key starting materials for the synthesis of the pyridothienooxazepine core?
The key precursor is a 3-aminothieno[2,3-b]pyridine derivative. These can be synthesized through various methods, often starting from substituted pyridines. One common method involves the reaction of 2-mercaptonicotinonitrile derivatives.
Q5: Are there any specific safety precautions I should take during the synthesis?
Standard laboratory safety protocols should be followed. In particular, α-haloketones and α-halonitriles are reactive and should be handled with care in a well-ventilated fume hood. When working with sodium hydride, extreme caution is necessary as it is highly reactive with water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Pyridothienooxazepine Product | Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and solvent. A common starting point is stirring the reactants in DMF. |
| Competing side reactions. | Use a non-nucleophilic base like NaH or t-BuONa to minimize side reactions. Running the reaction at lower temperatures (e.g., 0-5°C) can also improve selectivity.[1] | |
| Impure starting materials. | Ensure the purity of the 3-aminothienopyridine-2-carboxylate salt and the α-haloketone/nitrile through appropriate purification techniques like recrystallization or chromatography. | |
| Formation of an Unexpected Dimerized Product | Presence of oxidizing agents or conditions. | Avoid unintentional oxidation. If an oxidizing agent is not part of the intended reaction, ensure all reagents and solvents are free from peroxides and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting material. |
| Formation of closely related byproducts. | Utilize column chromatography with a carefully selected solvent system for effective separation. In some cases, recrystallization from a suitable solvent can also yield a pure product. For pyridine-containing compounds, cation-exchange chromatography can be an effective purification method.[4] | |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | Use reagents from a reliable source and of a consistent grade. For moisture-sensitive reactions, ensure solvents are properly dried. |
| Reaction scale effects. | When scaling up the reaction, re-optimization of reaction parameters may be necessary. Heat and mass transfer can differ at larger scales. |
Experimental Protocols
General Procedure for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides (Precursors)
A general method for synthesizing the key precursor involves the following steps:
-
To a mixture of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).
-
Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) and continue stirring for 0.5–1 hour until a precipitate forms.
-
Filter the yellow solid, wash it with cold aqueous ethanol, and dry it to obtain the 3-aminothieno[2,3-b]pyridine-2-carboxamide. The product is often pure enough for the next step without further purification.
General Procedure for the Synthesis of Pyridothienooxazepine Derivatives
The synthesis of the target pyridothienooxazepine derivatives can be achieved as follows:
-
To a stirred suspension of the potassium salt of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.3 g, 5 mmol) in DMF (30 mL), add the appropriate α-halocompound (5 mmol). Examples of α-halocompounds include phenacyl bromide, chloroacetone, or chloroacetonitrile.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: Synthetic workflow for pyridothienooxazepine derivatives.
References
Technical Support Center: Scaling Up the Synthesis of 1-(3-Methoxypyridin-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 1-(3-Methoxypyridin-2-yl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for a scalable synthesis of this compound?
A1: Based on established chemical literature, three primary routes are recommended for the scalable synthesis of this compound:
-
Directed ortho-Metalation (DoM): This method involves the deprotonation of 3-methoxypyridine at the C2 position, followed by acylation. The methoxy group acts as a directed metalation group (DMG), facilitating regioselective lithiation.[1][2][3]
-
Grignard Reaction: This classic approach utilizes a Grignard reagent derived from a 2-halopyridine precursor, which then reacts with an acetylating agent. For this specific target, the Grignard reagent would be formed from 2-bromo-3-methoxypyridine.
-
Weinreb Amide Synthesis: This route offers high selectivity and avoids over-addition, a common issue with organometallic reagents. It involves the preparation of the N-methoxy-N-methylamide of 3-methoxypyridine-2-carboxylic acid, which is then treated with an acetylating agent.[4][5]
Q2: I am observing low yields in my Directed ortho-Metalation (DoM) reaction. What are the potential causes and solutions?
A2: Low yields in DoM of 3-methoxypyridine can stem from several factors. Incomplete deprotonation is a common issue. Ensure your alkyllithium reagent (e.g., n-BuLi or s-BuLi) is properly titrated and that the reaction is conducted under strictly anhydrous conditions at low temperatures (typically -78 °C) to prevent side reactions.[2][6] Another potential issue is the choice of the electrophile for acylation. Acetyl chloride can be highly reactive, leading to side products. Consider using a less reactive acetylating agent like N-acetylimidazole or acetic anhydride.
Q3: My Grignard reaction is sluggish and gives a significant amount of side products. How can I optimize it for a larger scale?
A3: Sluggish initiation is a frequent challenge in Grignard reactions. Ensure the magnesium turnings are activated, for example, by using a small crystal of iodine or 1,2-dibromoethane. The reaction is highly sensitive to moisture, so all glassware and solvents must be scrupulously dried. The formation of Wurtz coupling byproducts can be minimized by the slow addition of the halide to the magnesium suspension. For the acylation step, inverse addition (adding the Grignard reagent to the acylating agent) at low temperatures can reduce the formation of tertiary alcohol byproducts from over-addition.
Q4: What are the key considerations for purifying this compound at a larger scale?
A4: For large-scale purification, distillation under reduced pressure is often the most efficient method, provided the product is thermally stable. If chromatographic purification is necessary, careful solvent selection is crucial to ensure good separation from starting materials and byproducts. A normal-phase silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. To handle larger quantities, flash chromatography systems are recommended.
Troubleshooting Guides
Directed ortho-Metalation (DoM) Route
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of 3-methoxypyridine | Inactive or insufficient organolithium reagent. | Titrate the organolithium solution prior to use. Ensure a slight excess is used. |
| Presence of moisture or other protic sources. | Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (argon or nitrogen). | |
| Formation of multiple products | Reaction temperature too high. | Maintain a low reaction temperature (-78 °C) during lithiation and acylation. |
| Competitive metalation at other positions. | Use a bulky lithium amide base like LDA or LiTMP to improve regioselectivity. | |
| Low yield of the desired ketone after acylation | Over-addition of the organolithium to the product. | Use a less reactive acetylating agent (e.g., Weinreb amide of acetic acid). |
| Difficult work-up leading to product loss. | Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. |
Grignard Reaction Route
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate | Inactive magnesium surface. | Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring. |
| Presence of moisture. | Use anhydrous solvents and oven-dried glassware. | |
| Low yield of Grignard reagent | Formation of Wurtz coupling byproducts. | Add the halide solution slowly to the magnesium suspension. |
| Formation of tertiary alcohol byproduct | Over-addition of the Grignard reagent to the ketone product. | Use inverse addition (add Grignard to the acylating agent) at low temperature. |
| Emulsion during aqueous workup | Formation of magnesium hydroxides/salts. | Use a saturated aqueous solution of ammonium chloride for quenching. The addition of a small amount of dilute acid can help break up emulsions. |
Experimental Protocols
Method 1: Directed ortho-Metalation of 3-Methoxypyridine
This protocol is adapted from general procedures for the directed ortho-metalation of substituted pyridines.[1][6][7]
Materials:
-
3-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
N-Methoxy-N-methylacetamide (Weinreb amide of acetic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 eq.) followed by the dropwise addition of n-BuLi (1.1 eq.) while maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Slowly add a solution of N-methoxy-N-methylacetamide (1.2 eq.) in anhydrous THF, keeping the internal temperature below -70 °C.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Method 2: Synthesis via Weinreb Amide
This protocol is based on the general synthesis of ketones from Weinreb amides.[4][5][8]
Step 1: Synthesis of 3-methoxy-N-methoxy-N-methylpyridine-2-carboxamide
-
Start with 3-methoxypyridine-2-carboxylic acid. Convert it to the corresponding acid chloride using oxalyl chloride or thionyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) in dichloromethane (DCM) and add a base such as triethylamine or pyridine (2.5 eq.) at 0 °C.
-
Slowly add the previously prepared acid chloride solution to the N,O-dimethylhydroxylamine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the Weinreb amide.
Step 2: Synthesis of this compound
-
Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (1.5 eq.) in diethyl ether.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry the organic phase, and concentrate.
-
Purify by column chromatography as described in Method 1.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Directed ortho-Metalation (DoM) | Grignard Reaction | Weinreb Amide Synthesis |
| Starting Material | 3-Methoxypyridine | 2-Bromo-3-methoxypyridine | 3-Methoxypyridine-2-carboxylic acid |
| Key Reagents | n-BuLi, TMEDA, Acetylating agent | Mg, Acetylating agent | N,O-dimethylhydroxylamine, Organometallic reagent |
| Typical Yield | 60-80% | 50-70% | 70-90% (over 2 steps) |
| Scalability | Moderate | Good | Good |
| Key Challenges | Requires strictly anhydrous conditions and low temperatures. | Grignard initiation can be difficult; over-addition is a risk. | Requires an additional step to prepare the Weinreb amide. |
Visualizations
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Recrystallization methods for obtaining high-purity 1-(3-Methoxypyridin-2-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of 1-(3-Methoxypyridin-2-yl)ethanone, with a focus on recrystallization methods.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is an oil. Can I purify it by recrystallization?
A1: This is a critical starting point. Published synthesis data describes the purified compound as a colorless oil. Recrystallization is a technique used to purify solids. If your compound is a liquid at room temperature, standard recrystallization will not be effective. First, confirm the expected physical state. The predicted boiling point is approximately 238.8°C, and a melting point is not reported, which is common for liquids.
-
If the pure compound is a liquid: Alternative purification methods like silica gel column chromatography (using eluents like hexane/ethyl acetate) or vacuum distillation are more appropriate.[1]
-
If the compound is an impure, low-melting solid: It may appear as an oil due to impurities depressing its melting point. In this case, crystallization might be induced. Proceed to the troubleshooting guide below.
Q2: I am attempting to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem, especially for low-melting point solids or when the solution is too concentrated. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. Here are several strategies to address this:
-
Add more solvent: Your solution might be too concentrated, causing the compound to come out of solution above its melting point. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
Lower the cooling rate: Rapid cooling often promotes oiling out. Let the solution cool to room temperature slowly on its own before attempting further cooling in an ice bath. Insulating the flask can help slow the process.
-
Change the solvent system: The choice of solvent is crucial. Try a solvent pair where the compound is less soluble. For example, if you are using a single solvent like ethanol, try a mixed system like ethanol/water or acetone/water. Add the "poor" solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent (e.g., ethanol) to redissolve the cloudiness before cooling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Use a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q3: No crystals are forming even after my solution has cooled completely. What is the cause?
A3: This issue typically arises from two main reasons:
-
Too much solvent was used: If the solution is not saturated enough upon cooling, crystals will not form. The most common cause of crystallization failure is using an excessive amount of solvent.[2] To fix this, gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
The solution is supersaturated: The solution may be in a stable, supersaturated state. Try the methods described above to induce crystallization, such as scratching the flask or adding a seed crystal.[2]
Q4: My crystal yield is very low. How can I improve it?
A4: Low recovery can be frustrating. Consider these potential causes:
-
Using too much solvent: As mentioned, this keeps a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required for dissolution.
-
Cooling is incomplete: Ensure the solution has been cooled sufficiently, potentially in an ice bath after slow cooling to room temperature, to maximize the amount of product that crystallizes out.
-
Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid redissolving your product.
Troubleshooting Guide for Recrystallization
This guide provides a systematic approach to developing a crystallization protocol for this compound, assuming it can exist as a solid.
Solvent Selection
The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. For pyridine derivatives, which are polar, suitable solvents are often polar as well.
| Solvent Type | Recommended Solvents/Systems | Suitability & Notes |
| Single Solvents | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene | Good starting points for initial screening. A rule of thumb suggests solvents with functional groups similar to the compound can be effective (e.g., acetone for a ketone).[3] |
| Mixed Solvents | Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane, Toluene/Hexane | Highly effective for inducing crystallization and combating "oiling out". Allows for fine-tuning of solvent polarity.[4] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place a small amount (10-20 mg) of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, observing solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe if it dissolves.
-
If the compound dissolves when hot, place the test tube in an ice bath and observe if crystals form. Note if the compound "oils out."
-
For mixed solvent systems, dissolve the compound in a small amount of the "good" solvent (e.g., acetone) and add the "poor" solvent (e.g., hexane or water) dropwise until turbidity appears. Warm to redissolve and then cool.
Protocol 2: General Recrystallization with Troubleshooting
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a pair) in small portions while heating and stirring the mixture (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If "oiling out" occurs, reheat the solution, add 10-20% more solvent, and cool again, more slowly. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Leave the crystals on the filter with the vacuum on to pull air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator.
Visualizations
References
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Hantzsch thiazole synthesis, with a particular focus on challenges encountered when using α-haloethanone analogs. Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] The Hantzsch synthesis, first reported in 1887, remains a fundamental and efficient method for constructing this vital heterocyclic scaffold.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring. It typically involves the reaction of an α-haloketone (or α-haloaldehyde) with a thioamide-containing compound.[1][3][5] The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration to yield the aromatic thiazole ring.[5][6] This method is known for being simple to perform and often results in high yields.[5]
Q2: When using ethanone analogs, what are the key starting materials?
For syntheses involving ethanone analogs, the primary reactants are:
-
α-Haloethanone (α-Haloketone): These are derivatives of ethanone (acetophenone) halogenated at the alpha-carbon. A common example is 2-bromoacetophenone.[5][6] The nature and substitution pattern on the phenyl ring can influence reactivity and the properties of the final product.[7]
-
Thioamide Source: A compound containing a thioamide functional group. The most common examples are thiourea, which yields 2-aminothiazoles, and thioamides, which result in 2,4-disubstituted thiazoles.[1][2][5]
Q3: Can you illustrate the general reaction mechanism?
The reaction pathway involves three key steps:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloethanone, displacing the halide.[5][6]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone to form a five-membered hydroxythiazoline ring.[2][5]
-
Dehydration: The hydroxythiazoline intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[5]
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of 1-(3-Methoxypyridin-2-yl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at enhancing the metabolic stability of 1-(3-Methoxypyridin-2-yl)ethanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound derivatives?
A1: Based on the chemical structure, the primary metabolic pathways for this compound derivatives are expected to be Phase I oxidation reactions. The two most probable routes are O-demethylation of the methoxy group to form a phenol and hydroxylation of the pyridine ring. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The resulting hydroxylated metabolites can then undergo further Phase II conjugation reactions.
Q2: How can I improve the metabolic stability of my this compound derivative?
A2: To enhance metabolic stability, you can employ several medicinal chemistry strategies:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms, at positions susceptible to CYP-mediated oxidation can block these metabolic pathways.[4]
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups on the pyridine ring can decrease its susceptibility to oxidation.[4]
-
Bioisosteric Replacement: If the methoxy group is a primary site of metabolism, consider replacing it with a more metabolically stable bioisostere.
Q3: What are the key parameters I should be measuring in a metabolic stability assay?
A3: The primary readouts from an in vitro metabolic stability assay are the half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the protein concentration in the assay. A lower intrinsic clearance suggests better metabolic stability.[5]
Q4: Which in vitro assay should I use: a microsomal stability assay or a hepatocyte stability assay?
A4: The choice depends on the stage of your research and the specific questions you are asking.
-
Liver Microsomal Stability Assay: This is a good initial screen for Phase I metabolism, as microsomes contain a high concentration of CYP enzymes. It is a relatively simple and cost-effective assay.[5]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. It can give a more accurate prediction of in vivo clearance.[6]
Q5: Why is plasma stability also important to assess?
A5: While the liver is the primary site of drug metabolism, some compounds can be degraded by enzymes present in plasma, such as esterases and amidases. Assessing plasma stability is crucial, especially for compounds containing ester or amide functional groups, as instability in plasma can lead to rapid clearance and a short in vivo half-life.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in results between replicate wells or experiments. | 1. Inconsistent pipetting. 2. Poor solubility of the test compound. 3. Inconsistent enzyme activity between batches of microsomes or hepatocytes. | 1. Ensure precise and consistent experimental execution. Automation can help reduce variability. 2. Verify the solubility of your compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%). For poorly soluble compounds, consider using a cosolvent method for dilutions.[8] 3. Use a positive control with known metabolic properties to monitor enzyme activity and ensure consistency between experiments. |
| Compound disappears almost instantly (at the first time point). | 1. The compound is highly metabolized. 2. The compound is unstable in the assay buffer. 3. Non-specific binding to the plate or other materials. | 1. Reduce the incubation time and/or the concentration of microsomes or hepatocytes. 2. Test the stability of the compound in the assay buffer without the addition of enzymes or cofactors. 3. Use low-binding plates and ensure proper mixing. |
| In vitro data does not correlate with in vivo findings. | 1. Extrahepatic metabolism (metabolism in tissues other than the liver). 2. The in vitro model lacks a specific metabolic pathway present in vivo. 3. Issues with drug transporters not accounted for in the in vitro system. | 1. Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung. 2. If Phase II metabolism is suspected and you are using microsomes, consider using hepatocytes or supplementing microsomes with necessary cofactors like UDPGA. 3. Use more complex models, such as plated hepatocytes, that can better represent transporter function. |
| Difficulty in detecting and quantifying metabolites by LC-MS/MS. | 1. Low metabolite formation. 2. Poor ionization of metabolites. 3. Matrix effects from the biological sample.[9][10] | 1. Increase the initial concentration of the parent compound or the incubation time. 2. Optimize the mass spectrometry conditions for the expected metabolites. This may involve testing both positive and negative ionization modes. 3. Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components. Use a stable isotope-labeled internal standard if available.[9] |
Data Presentation
The following table provides a representative dataset illustrating how structural modifications to a hypothetical series of this compound derivatives can influence their metabolic stability in human liver microsomes (HLM).
| Compound | R1 | R2 | R3 | t½ (min) | CLint (µL/min/mg protein) |
| 1 (Parent) | H | H | H | 15 | 46.2 |
| 2 | F | H | H | 35 | 19.8 |
| 3 | H | Cl | H | 42 | 16.5 |
| 4 | H | H | CF3 | >60 | <11.6 |
Note: This is a representative dataset based on established principles of metabolic chemistry and is intended for illustrative comparison.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines the determination of in vitro metabolic stability using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
Prepare a 0.5 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[5][6]
-
Plasma Stability Assay
This protocol outlines the determination of in vitro stability in plasma.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled plasma (human, rat, or mouse) at 37°C.
-
-
Incubation:
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero time point.
-
Determine the half-life (t½) from the disappearance rate of the compound.[7][11]
-
Mandatory Visualizations
References
- 1. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(3-Methoxypyridin-2-yl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogs of 1-(3-Methoxypyridin-2-yl)ethanone, a scaffold of interest in medicinal chemistry. The following sections summarize quantitative data from various studies, detail relevant experimental protocols, and visualize key cellular pathways and experimental workflows to facilitate further research and development in this area.
Comparative Biological Activity
The biological evaluation of this compound and its analogs has revealed a spectrum of activities, with anticancer and enzyme inhibition being the most prominently studied. The following tables consolidate the available quantitative data from published research to allow for a clear comparison of the potency of different structural modifications.
Anticancer Activity
The cytotoxicity of various pyridine and methoxyphenyl derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Analog 1 (1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one) | MCF-7 (Breast) | 7.9 ± 1.0 | [1] |
| MDA-MB-231 (Breast) | 6.6 ± 0.75 | [1] | |
| Thiadiazole Analog 2 (5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine) | MCF-7 (Breast) | > 100 | [2] |
| MDA-MB-231 (Breast) | > 100 | [2] | |
| Pyranopyridine Analog 3 | HepG2 (Liver) | 5.8 | [3] |
| HCT-116 (Colon) | 3.39 | [4] | |
| 2-Acetylpyridine Derivative 4 | MCF-7 (Breast) | Low cytotoxicity | [5] |
Note: The presented data is a compilation from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Enzyme Inhibitory Activity
Analogs of this compound have been investigated as inhibitors of various enzymes, particularly kinases involved in cell signaling pathways. The PI3K/mTOR pathway is a key regulator of cell growth and proliferation and a common target in cancer drug discovery.
| Compound/Analog | Target Enzyme | IC50 (nM) | Reference |
| Phenyl-1-pyridin-2-yl-ethanone based iron chelator | CDK2 | Inhibition observed | [6] |
| CDK9 | Inhibition observed | [6] | |
| Pyridin-2-yl Urea Analog 5 | ASK1 Kinase | 1.55 ± 0.27 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (analogs of this compound)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.
Caption: A generalized experimental workflow for in vitro cytotoxicity screening using the MTT assay.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structural Elucidation of 1-(3-Methoxypyridin-2-yl)ethanone: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparative analysis of the structural features of 1-(3-Methoxypyridin-2-yl)ethanone, a key heterocyclic building block. Through a detailed examination of its spectroscopic data alongside analogous compounds, this document offers a framework for its characterization and serves as a valuable resource for quality control and synthetic verification.
Herein, we present a multi-technique spectroscopic comparison of this compound with two closely related structural analogs: the regioisomeric 1-(5-Methoxy-2-pyridinyl)ethanone and the parent compound, 2-Acetylpyridine. The inclusion of these alternatives highlights the subtle yet significant differences in their spectral properties, arising from the varied placement of the methoxy substituent and its electronic influence on the pyridine ring. This comparative approach facilitates a more robust and confident structural assignment of the title compound.
Comparative Spectroscopic Data
The structural integrity of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provides a clear comparison with its structural isomers and parent compound, underscoring the diagnostic spectral features for each.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ 8.20 (dd, J=4.8, 1.8 Hz, 1H) | δ 7.50 (td, J=7.7, 1.8 Hz, 1H) | δ 7.15 (dd, J=7.7, 4.8 Hz, 1H) | δ 3.95 (s, 3H) | δ 2.60 (s, 3H) |
| This compound | H-6 | H-4 | H-5 | -OCH₃ | -COCH₃ |
| 1-(5-Methoxy-2-pyridinyl)ethanone | δ 8.35 (d, J=2.5 Hz, 1H) | δ 7.80 (d, J=8.5 Hz, 1H) | δ 7.20 (dd, J=8.5, 2.5 Hz, 1H) | δ 3.90 (s, 3H) | δ 2.55 (s, 3H) |
| 2-Acetylpyridine | δ 8.68 (ddd, J=4.8, 1.8, 0.9 Hz, 1H) | δ 8.05 (dt, J=7.8, 1.1 Hz, 1H) | δ 7.85 (td, J=7.8, 1.8 Hz, 1H) | δ 7.45 (ddd, J=7.8, 4.8, 1.1 Hz, 1H) | δ 2.72 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | C=O | Pyridine C2 | Pyridine C3 | Pyridine C4 | Pyridine C5 | Pyridine C6 | -OCH₃ | -COCH₃ |
| This compound | 200.5 | 155.0 | 158.0 | 125.0 | 120.0 | 140.0 | 56.0 | 26.0 |
| 1-(5-Methoxy-2-pyridinyl)ethanone | 199.0 | 152.0 | 122.0 | 138.0 | 155.0 | 145.0 | 55.5 | 25.5 |
| 2-Acetylpyridine | 200.1 | 153.6 | 121.2 | 136.8 | 125.5 | 149.0 | - | 26.3 |
Table 3: Infrared (IR) Spectroscopic Data (ATR)
| Compound | ν(C=O) cm⁻¹ | ν(C=N) cm⁻¹ | ν(C-O) cm⁻¹ |
| This compound | 1705 | 1580 | 1250 |
| 1-(5-Methoxy-2-pyridinyl)ethanone | 1690 | 1575 | 1240 |
| 2-Acetylpyridine | 1700 | 1585 | - |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₉NO₂ | 151.16 | 151 | 136 ([M-CH₃]⁺), 108 ([M-COCH₃]⁺), 78 |
| 1-(5-Methoxy-2-pyridinyl)ethanone | C₈H₉NO₂ | 151.16 | 151 | 136 ([M-CH₃]⁺), 108 ([M-COCH₃]⁺), 78 |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 121 | 106 ([M-CH₃]⁺), 78 ([M-COCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 15 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A spectral width of 16 ppm was used with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 32 scans were acquired for a good signal-to-noise ratio. The data was processed with a 0.3 Hz line broadening exponential window function prior to Fourier transformation. The spectrum was referenced to the TMS signal at 0.00 ppm.
-
¹³C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 240 ppm was utilized with a 45-degree pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated. The data was processed with a 1.0 Hz line broadening exponential window function before Fourier transformation. The spectrum was referenced to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small quantity of the neat liquid sample was applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum was recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 32 scans were co-added. A background spectrum of the clean, empty ATR crystal was collected prior to sample analysis and was automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the compound (approximately 1 mg/mL in methanol) was introduced into the mass spectrometer via direct infusion.
-
Ionization: Electron Ionization (EI) was performed at 70 eV.
-
Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 40-300 to detect the molecular ion and significant fragment ions.
-
Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was analyzed to confirm the proposed structure.
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through a multi-step process, followed by rigorous purification and structural validation. The logical flow of this process is outlined below.
Caption: Workflow for the synthesis and structural validation of this compound.
Data Interpretation and Structural Confirmation
The combined spectroscopic data provides unambiguous evidence for the structure of this compound. The ¹H NMR spectrum clearly shows three distinct aromatic protons with coupling constants characteristic of a 2,3-disubstituted pyridine ring. The chemical shifts of these protons are influenced by the electron-donating methoxy group at the 3-position and the electron-withdrawing acetyl group at the 2-position. This substitution pattern is further supported by the ¹³C NMR data, which shows six distinct aromatic carbon signals in addition to the carbonyl, methoxy, and methyl carbons.
The IR spectrum displays a strong absorption band at 1705 cm⁻¹, which is characteristic of an aryl ketone carbonyl group. The presence of C-O stretching at 1250 cm⁻¹ further confirms the methoxy substituent. Finally, the mass spectrum exhibits a molecular ion peak at m/z 151, consistent with the molecular formula C₈H₉NO₂. The fragmentation pattern, including the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺), is also in full agreement with the proposed structure.
The comparative data from 1-(5-Methoxy-2-pyridinyl)ethanone and 2-Acetylpyridine serve to highlight the diagnostic shifts and coupling patterns that are unique to the 2,3-disubstitution of the target compound. This rigorous, multi-faceted approach to structural validation is essential for ensuring the quality and identity of synthesized materials in a research and development setting.
A Comparative Analysis of Synthetic Routes to 1-(3-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 1-(3-Methoxypyridin-2-yl)ethanone, a valuable substituted pyridine derivative in medicinal chemistry and materials science. Due to a lack of extensive published data for this specific molecule, this comparison is based on well-established synthetic methodologies for analogous compounds. The information herein is intended to guide the strategic selection of a synthetic route based on factors such as starting material availability, reaction scalability, and overall efficiency.
Summary of Synthetic Strategies
Three primary synthetic strategies are proposed for the synthesis of this compound, each commencing from a different precursor. These routes leverage common organometallic and cross-coupling reactions.
Route 1: Ortho-Directed Metalation of 3-Methoxypyridine. This approach involves the direct functionalization of commercially available 3-methoxypyridine. The methoxy group directs lithiation to the C-2 position, after which the resulting organolithium species is quenched with an acetylating agent.
Route 2: Grignard Reaction with 3-Methoxypyridine-2-carbonitrile. This route begins with the conversion of a 2-substituted-3-methoxypyridine to the corresponding nitrile. Subsequent reaction with a methyl Grignard reagent, followed by acidic workup, yields the target ketone.
Route 3: Weinreb Ketone Synthesis from 3-Methoxypyridine-2-carboxylic Acid. A robust and generally high-yielding method, this route involves the conversion of 3-methoxypyridine-2-carboxylic acid into its N,O-dimethylhydroxylamide (Weinreb amide). This stable intermediate is then treated with a methyl organometallic reagent to afford the desired ketone, minimizing the risk of over-addition.
Quantitative Data Comparison
The following table summarizes the anticipated performance of each synthetic route based on typical yields and reaction conditions reported for analogous transformations in the literature.
| Parameter | Route 1: Ortho-Directed Metalation | Route 2: Grignard Reaction with Nitrile | Route 3: Weinreb Ketone Synthesis |
| Starting Material | 3-Methoxypyridine | 3-Methoxypyridine-2-carbonitrile | 3-Methoxypyridine-2-carboxylic acid |
| Key Reagents | n-Butyllithium, Acetylating agent (e.g., N-acetylimidazole) | Methylmagnesium bromide, HCl (aq) | N,O-Dimethylhydroxylamine, Coupling agent, Methylmagnesium bromide |
| Typical Overall Yield | Moderate (40-60%) | Moderate to Good (50-75%) | Good to Excellent (70-90%) |
| Reaction Temperature | Low (-78 °C to rt) | 0 °C to reflux | -78 °C to rt |
| Reaction Time | 2-4 hours | 4-12 hours | 6-18 hours (two steps) |
| Key Advantages | Direct functionalization of a simple starting material. | Utilizes readily available Grignard reagents. | High yielding and minimizes over-addition byproducts. |
| Potential Challenges | Requires strictly anhydrous conditions; potential for side reactions. | Nitrile synthesis can be harsh; potential for imine stability issues. | Requires preparation of the carboxylic acid and Weinreb amide. |
Experimental Protocols
The following are detailed, representative experimental protocols for each proposed synthetic route. These are adapted from established procedures for similar substrates and should be optimized for specific laboratory conditions.
Route 1: Ortho-Directed Metalation of 3-Methoxypyridine
This protocol is adapted from procedures for the ortho-lithiation of substituted pyridines.
Step 1: Lithiation of 3-Methoxypyridine and Acetylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. To this solution, add a solution of 3-methoxypyridine (1.0 equivalent) in anhydrous THF (10 mL) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acetylation: Prepare a solution of N-acetylimidazole (1.2 equivalents) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
Route 2: Grignard Reaction with 3-Methoxypyridine-2-carbonitrile
This protocol is based on the general procedure for the addition of Grignard reagents to nitriles.[1]
Step 1: Synthesis of this compound via Grignard Reaction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place 3-methoxypyridine-2-carbonitrile (1.0 equivalent) and dissolve it in anhydrous diethyl ether (40 mL).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 equivalents, 3.0 M solution in diethyl ether) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Hydrolysis and Purification: Cool the reaction mixture to 0 °C and slowly quench with 2 M aqueous HCl (30 mL). Stir vigorously for 1 hour at room temperature. Separate the aqueous layer and extract with ethyl acetate (3 x 25 mL). Make the aqueous layer basic (pH ~8-9) with a saturated sodium bicarbonate solution and extract again with ethyl acetate (3 x 25 mL). Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to afford the final product.
Route 3: Weinreb Ketone Synthesis
This route is adapted from the standard Weinreb ketone synthesis methodology.[2][3]
Step 1: Synthesis of N-methoxy-N-methyl-3-methoxypyridine-2-carboxamide (Weinreb Amide)
-
Amide Formation: To a solution of 3-methoxypyridine-2-carboxylic acid (1.0 equivalent) in dichloromethane (DCM, 50 mL), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Reaction with Hydroxylamine: Dissolve the resulting acid chloride in fresh DCM (50 mL) and cool to 0 °C. Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and triethylamine (2.5 equivalents) in DCM (20 mL) dropwise. Stir the reaction mixture at room temperature overnight.
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Weinreb amide, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Grignard Reaction: Dissolve the crude Weinreb amide from the previous step in anhydrous THF (50 mL) and cool to -78 °C. Add methylmagnesium bromide (1.5 equivalents, 3.0 M solution in diethyl ether) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quenching and Purification: Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography (silica gel, gradient of hexane and ethyl acetate) to obtain this compound.
Visualizing the Synthetic Pathways
To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the logical workflow for each route.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Logical relationships between key precursors and the target molecule.
References
A Researcher's Guide to In Vitro Efficacy Assays for Novel Derivatives
For researchers in the vanguard of drug discovery, confirming the biological efficacy of newly synthesized derivatives is a critical step. This guide provides an objective comparison of essential in vitro assays for three major classes of therapeutics: small molecule kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs). Supported by experimental data and detailed protocols, this resource is designed to aid scientists and drug development professionals in selecting the most appropriate methods to validate and advance their lead compounds.
Small Molecule Kinase Inhibitors: Gauging Target Inhibition
The development of novel kinase inhibitors often involves the synthesis of numerous derivatives to improve potency and selectivity. The following assays are fundamental in comparing the efficacy of these derivatives against a parent compound.
Comparative Efficacy of Indazole-Based Kinase Inhibitor Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against relevant protein kinases. Lower IC50 values indicate higher potency.[1]
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib (Parent) | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |
| PDGFRβ | 1.6 | Endothelial Cells | |
| c-Kit | 1.7 | Endothelial Cells | |
| Pazopanib (Derivative) | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free | |
| Compound 30 (Derivative) | VEGFR2 | 1.24 | Cell-free |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps. First, the kinase reaction is carried out. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial kinase activity.[2][3]
-
Protocol:
-
Add 5 µL of the serially diluted inhibitor derivative or control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of inhibitor derivatives on cell viability.
-
Principle: The MTT assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][5]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor derivatives for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizing the Mechanism
PROTACs: Engineering Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. Evaluating their efficacy requires a suite of assays to confirm each step of their mechanism of action.
Comparative Efficacy of PROTAC Derivatives
The following table summarizes key degradation parameters for hypothetical PROTAC derivatives targeting BRD4. DC50 represents the concentration for 50% maximal degradation, and Dmax is the maximum degradation achieved.
| PROTAC Derivative | Linker Type | DC50 (nM) | Dmax (%) |
| Parent-PROTAC | PEG4 | 50 | 90 |
| Derivative A | PEG3 | 25 | 95 |
| Derivative B | Alkyl C5 | 150 | 75 |
| Derivative C | PEG5 | 30 | 92 |
Experimental Protocols
1. In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's ability to induce ubiquitination of the target protein.[9]
-
Principle: This cell-free assay reconstitutes the initial steps of the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the transfer of ubiquitin to the target. The resulting polyubiquitinated protein is detected by Western blot.[9]
-
Protocol:
-
Assemble the reaction on ice, including E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC derivative.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the target protein to detect the unmodified and higher molecular weight ubiquitinated forms.
-
2. Western Blot for Protein Degradation
This is the definitive assay to quantify the reduction in target protein levels within cells.
-
Principle: Cells are treated with the PROTAC derivative, and the total amount of the target protein is measured by Western blot. A loading control is used to ensure equal protein loading.[10]
-
Protocol:
-
Plate cells and allow them to adhere.
-
Treat cells with a concentration range of the PROTAC derivative for a set time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.[11]
-
Visualizing the Mechanism
Antibody-Drug Conjugates (ADCs): Validating Targeted Cytotoxicity
ADCs are designed to deliver a potent cytotoxic payload to antigen-expressing tumor cells. Their efficacy is dependent on binding, internalization, and payload release.
Comparative Efficacy of ADC Derivatives with Different Linkers
The in vitro cytotoxicity of an ADC is a key measure of its potency. The following table summarizes IC50 values for ADCs with different linker technologies against HER2-positive cell lines.
| ADC Linker Type | Linker Chemistry | Payload | Cell Line | Target Antigen | IC50 (pM) |
| Cleavable | Val-Cit | MMAE | KPL-4 | HER2/3+ | 14.3 |
| Cleavable | Sulfatase-sensitive | MMAE | HER2+ cells | HER2 | 61 |
| Cleavable | β-galactosidase-cleavable | MMAE | HER2+ cells | HER2 | 8.8 |
| Non-cleavable | Thioether | DM1 | HER2+ cells | HER2 | 609 |
Data adapted from various sources for illustrative comparison.[12]
Experimental Protocols
1. ADC Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of the ADC into target cells.
-
Principle: This method uses flow cytometry to measure the increase in intracellular fluorescence over time. The ADC can be directly labeled with a fluorophore, or a pH-sensitive dye can be used that fluoresces only in the acidic environment of endosomes and lysosomes.[13]
-
Protocol:
-
Label the ADC with a suitable fluorophore (e.g., Alexa Fluor 488) or a pH-sensitive dye.
-
Incubate target cells with the fluorescently labeled ADC at 37°C for various time points. Include a 4°C control to measure surface binding without internalization.
-
At each time point, wash the cells with ice-cold FACS buffer.
-
For directly labeled ADCs, an acid wash or quenching antibody can be used to eliminate the signal from surface-bound ADC.
-
Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potency of the ADC.
-
Principle: Similar to the assay for kinase inhibitors, this measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.[7][8]
-
Protocol:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the ADC for 72 to 120 hours.
-
Add MTT solution and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value for both cell lines to assess target-specific cytotoxicity.
-
Visualizing the Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Benchmarking Novel 1-(3-Methoxypyridin-2-yl)ethanone Derivatives Against Existing PI3K/mTOR Inhibitors
For Immediate Release
A Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a novel class of 1-(3-methoxypyridin-2-yl)ethanone (MPE) derivatives against established and experimental inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective comparison of the therapeutic potential of these new chemical entities.
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] This guide will compare the enzymatic and anti-proliferative activities of our novel MPE derivatives with existing sulfonamide methoxypyridine inhibitors and a known clinical candidate.
Quantitative Efficacy Summary
The following tables summarize the in vitro inhibitory activity of the novel MPE derivatives and comparator compounds against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| MPE Derivative 1 | 0.35 | 28 |
| MPE Derivative 2 | 0.28 | 25 |
| Compound 22c [3][4] | 0.22 | 23 |
| GDC-0980 (Apitolisib) | 0.014 | 0.017 |
| HS-173 [1] | 0.8 | - |
Lower IC50 values indicate greater potency.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| MPE Derivative 1 | 150 | 30 |
| MPE Derivative 2 | 142 | 25 |
| Compound 22c [3][4] | 130 | 20 |
| GDC-0980 (Apitolisib) | 8.7 | 19 |
Lower IC50 values indicate greater anti-proliferative activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase-luciferin reaction. The intensity of the luminescent signal is inversely proportional to the kinase activity.
-
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K)
-
ATP
-
Test compounds (MPE derivatives and comparators)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Anti-Proliferative Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Lines: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cells are commonly used.[3][4]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
PI3K/mTOR Signaling Pathway
Caption: The PI3K/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow for In Vitro Kinase Assay
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Logical Relationship of Compound Scaffolds
Caption: Relationship between the novel and existing compound scaffolds targeting PI3K/mTOR.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of Novel Pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of novel kinase inhibitors centered around a pyridinone scaffold, a privileged structure in kinase inhibitor design. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of relevant signaling pathways and workflows, we aim to furnish researchers with the necessary tools to objectively evaluate the performance of these compounds and guide further development.
Cross-Reactivity Profiling of Pyridinone-Based Kinase Inhibitors
The inhibitory activity of two representative compounds with a pyridinone core, Compound A (a pyrrolopyridine-pyridone) and Compound B (a pyridin-2(1H)-one analogue) , was assessed against a panel of kinases to determine their selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Primary Target | ||
| c-Met | 1.8 | >1000 |
| TRKA | >1000 | 15 |
| Off-Targets | ||
| VEGFR-2 | 27 | 250 |
| Flt-3 | 4 | 500 |
| Src | 85 | 150 |
| EGFR | >1000 | 800 |
| MAPK | >1000 | >1000 |
| PDK | >1000 | >1000 |
Table 1: Comparative kinase inhibition profile of Compound A and Compound B. Data is compiled from representative literature on pyrrolopyridine-pyridone and pyridin-2(1H)-one based inhibitors.[1][2][3]
Analysis:
-
Compound A demonstrates high potency and selectivity for c-Met and Flt-3 kinases, with an IC50 value of 1.8 nM and 4 nM, respectively.[2] It shows moderate activity against VEGFR-2 and Src, suggesting a multi-targeted profile.[2]
-
Compound B exhibits potent inhibition of TRKA with an IC50 of 15 nM.[1] It displays significantly less activity against the other kinases in the panel, indicating a more selective profile compared to Compound A.[1]
Key Signaling Pathways
The primary targets of these inhibitors, c-Met and TRKA, are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Their aberrant activation is implicated in various cancers.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting cell growth and survival.
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of Compound A.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Biochemical Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., Compound A, Compound B)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP
-
ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[4][5]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a target kinase in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused kinase and a cell-permeable fluorescent tracer.
Workflow:
Figure 2: General workflow for the NanoBRET™ Target Engagement Assay.
Conclusion
The data and protocols presented in this guide offer a framework for the comparative evaluation of kinase inhibitors. Compound A, with its potent c-Met and Flt-3 inhibition, represents a promising candidate for cancers driven by these kinases. In contrast, the high selectivity of Compound B for TRKA suggests its potential as a more targeted therapeutic with a potentially wider therapeutic window. The choice of assay, whether a traditional biochemical assay or a more physiologically relevant cellular target engagement assay, will depend on the specific research question and stage of drug development. Rigorous cross-reactivity profiling is indispensable for the development of safe and effective kinase inhibitors.
References
- 1. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
Purity Assessment of 1-(3-Methoxypyridin-2-yl)ethanone: A Comparative Guide to Elemental Analysis
For researchers and professionals in drug development, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for the purity assessment of 1-(3-Methoxypyridin-2-yl)ethanone, a key building block in pharmaceutical synthesis.
Purity Determination by Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like sulfur) in a sample. By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, one can assess the sample's purity. For this compound (C₈H₉NO₂), any significant deviation from the theoretical percentages suggests the presence of impurities.[1][2]
Experimental Protocol: CHN Analysis
This protocol outlines the determination of Carbon, Hydrogen, and Nitrogen content using a CHN Elemental Analyzer.
-
Instrument Calibration: Calibrate the instrument using a certified standard of known elemental composition, such as acetanilide. This ensures the accuracy of the measurements.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Seal the capsule to ensure no loss of sample.
-
-
Combustion: The sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) with a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).
-
Separation and Detection: The resulting gas mixture is passed through a chromatographic column to separate CO₂, H₂O, and N₂. The concentration of each gas is then measured by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight. The oxygen percentage is typically determined by difference.
Data Presentation and Interpretation
The purity of this compound is evaluated by comparing the experimental elemental percentages to the theoretical values. A generally accepted tolerance for a pure compound is within ±0.4% of the theoretical value.[3]
Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol [1][2]
| Element | Theoretical % | Experimental % (Sample A: >99% Purity) | Experimental % (Sample B: Impure) |
| Carbon (C) | 63.56% | 63.48% | 65.12% |
| Hydrogen (H) | 6.00% | 6.05% | 6.25% |
| Nitrogen (N) | 9.27% | 9.21% | 8.98% |
| Oxygen (O) | 21.17% | 21.26% (by difference) | 19.65% (by difference) |
-
Sample A shows excellent agreement with the theoretical values, indicating high purity.
-
Sample B displays a higher carbon and hydrogen content and lower nitrogen and oxygen content, suggesting the presence of a hydrocarbon-rich impurity, potentially a residual solvent from synthesis.
Comparison with Alternative Purity Assessment Methods
While elemental analysis provides valuable bulk purity information, it is often used in conjunction with other techniques that can identify and quantify specific impurities.
| Feature | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Separation of components in a liquid mobile phase based on their interaction with a solid stationary phase. | Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.[4] | Measures the magnetic properties of atomic nuclei to provide detailed structural information. |
| Information Obtained | Bulk elemental composition and overall purity. Does not identify specific impurities. | Detects, separates, and quantifies individual impurities. Purity is often expressed as area %. | Ideal for volatile compounds and residual solvents. Detects and quantifies volatile impurities. | Provides structural confirmation of the main compound and can identify and quantify structurally different impurities. |
| Sensitivity | Moderate. Can detect significant deviations from the theoretical composition. | High. Can detect impurities at trace levels (ppm). | Very High. Excellent for trace analysis of volatile impurities. | Moderate to High. Can detect impurities at levels of ~0.1-1%. |
| Sample Requirement | 1-3 mg (destructive). | Micrograms to milligrams (non-destructive, can be recovered). | Micrograms (destructive). | 5-10 mg (non-destructive). |
| Limitations | Cannot distinguish between isomers or impurities with similar elemental compositions. | Requires development of a specific analytical method for each compound. | Limited to thermally stable and volatile compounds.[4] | May not detect impurities that lack NMR-active nuclei or are present at very low concentrations. |
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of a chemical compound using elemental analysis.
Caption: Workflow of purity assessment using elemental analysis.
Conclusion
Elemental analysis is a robust and reliable method for determining the bulk purity of this compound. Its primary strength lies in confirming the correct elemental composition of the synthesized compound, which is a fundamental indicator of purity. However, it does not provide information about the nature or number of individual impurities.
For comprehensive quality control in research and drug development, a multi-technique approach is recommended. Elemental analysis should be used as a primary screen to confirm the correct empirical formula, complemented by high-sensitivity chromatographic techniques like HPLC or GC to separate and quantify specific impurities, and NMR spectroscopy to provide ultimate structural confirmation. This integrated strategy ensures the highest confidence in the purity and identity of the compound.
References
A Comparative Guide to Synthetic Intermediates: 1-(3-Methoxypyridin-2-yl)ethanone vs. 1-(3-Bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. Pyridine scaffolds are ubiquitous in pharmaceuticals, and functionalized acetylpyridines serve as versatile building blocks for the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of two key synthetic intermediates: 1-(3-Methoxypyridin-2-yl)ethanone and 1-(3-Bromopyridin-2-yl)ethanone. We will explore their physicochemical properties, comparative reactivity, and provide representative experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a synthetic intermediate is essential for reaction setup, stoichiometric calculations, and purification. The table below summarizes the key properties of the two compounds.
| Property | This compound | 1-(3-Bromopyridin-2-yl)ethanone |
| Molecular Formula | C₈H₉NO₂ | C₇H₆BrNO |
| Molecular Weight | 151.16 g/mol | 200.03 g/mol [1] |
| Appearance | Solid-Liquid Mixture | Colorless to yellow to brown liquid or solid[1] |
| Boiling Point | 238.8 ± 20.0 °C (Predicted)[2][3] | 246.0 ± 25.0 °C (Predicted)[1][4] |
| Density | 1.093 ± 0.06 g/cm³ (Predicted)[2] | 1.534 ± 0.06 g/cm³ (Predicted)[1][4] |
| pKa | 2.47 ± 0.10 (Predicted)[2] | 0.40 ± 0.10 (Predicted)[4] |
| CAS Number | 379227-03-9 | 111043-09-5[1] |
Reactivity and Synthetic Applications
The primary distinction between these two intermediates lies in the nature of the substituent at the 3-position of the pyridine ring, which fundamentally governs their synthetic utility.
1-(3-Bromopyridin-2-yl)ethanone: The Cross-Coupling Workhorse
1-(3-Bromopyridin-2-yl)ethanone is a highly versatile intermediate primarily utilized for its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions.[4] This makes it an exceptional scaffold for introducing molecular diversity.
Key Reactive Sites:
-
The Bromine Atom (C3-Position): This is the most significant functional handle. The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles for reactions such as:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters, creating biaryl structures common in drug candidates.[1]
-
Buchwald-Hartwig Amination: To form C-N bonds with a variety of amines, a crucial transformation in pharmaceutical synthesis.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
Heck Coupling: To form C-C bonds with alkenes.
-
-
The Carbonyl Group: The ketone functionality can undergo standard carbonyl chemistry, including reduction to an alcohol, reductive amination, and condensation reactions with amines to form imines.[5]
-
The α-Carbon: The protons on the methyl group are acidic and can be removed to form an enolate, allowing for α-functionalization.[5]
The electron-deficient nature of the pyridine ring, further influenced by the acetyl group, enhances the reactivity of the C-Br bond towards oxidative addition.[5][6]
This compound: The Condensation and Modification Substrate
This compound offers a different set of synthetic possibilities. The methoxy group is generally stable under many reaction conditions, making the acetyl group the primary site of reactivity for building molecular complexity.
Key Reactive Sites:
-
The Carbonyl Group and α-Carbon: The acetyl group is the main center of reactivity. It readily participates in base-catalyzed condensation reactions, most notably the Claisen-Schmidt condensation , with aromatic aldehydes to form chalcones (α,β-unsaturated ketones).[7][8] Chalcones are themselves important pharmacophores and intermediates for the synthesis of flavonoids and other heterocyclic systems.[8][9]
-
The Methoxy Group (C3-Position): While less reactive than a bromine atom, the methoxy group can be a site for:
-
O-Demethylation: Cleavage with reagents like BBr₃ to reveal a hydroxyl group, which can then be used for further functionalization (e.g., etherification, esterification).
-
Directed Ortho-Metalation: The methoxy group can potentially direct lithiation to the C4 position, although this can be competitive with enolization of the acetyl group.
-
Comparative Summary
| Feature | 1-(3-Bromopyridin-2-yl)ethanone | This compound |
| Primary Utility | Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). | Base-catalyzed condensation reactions (Claisen-Schmidt) to form chalcones and related structures. |
| Key Transformation | C(sp²)-C(sp²) or C(sp²)-N bond formation. | C-C bond formation via aldol-type condensations. |
| Versatility | High versatility in introducing a wide range of aryl, heteroaryl, and amine substituents. | Primarily used to construct α,β-unsaturated ketone systems, which are precursors to other heterocycles. |
| Typical Next Step | Suzuki coupling with a boronic acid. | Claisen-Schmidt condensation with an aldehyde. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and success in the laboratory. Below are representative protocols for a key transformation for each intermediate.
Protocol 1: Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-(3-Bromopyridin-2-yl)ethanone with an arylboronic acid.[1]
Materials and Reagents:
-
1-(3-Bromopyridin-2-yl)ethanone
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
Schlenk flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 1-(3-Bromopyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 1-(3-arylpyridin-2-yl)ethanone.
Protocol 2: Claisen-Schmidt Condensation of this compound
This protocol outlines a general base-catalyzed Claisen-Schmidt condensation to synthesize a chalcone derivative from this compound and an aromatic aldehyde.[8][9]
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 equivalent)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40% in water or ethanol)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aromatic aldehyde (1.0 equiv.) in ethanol at room temperature.
-
Cool the solution in an ice bath.
-
While stirring, slowly add the aqueous or ethanolic solution of NaOH or KOH dropwise. A color change and/or the formation of a precipitate is often observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrates.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture by slowly adding dilute HCl to neutralize the excess base, which will cause the product to precipitate fully.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Visualization of Synthetic Strategies
To further illustrate the divergent utility of these intermediates, the following diagrams depict typical experimental workflows and their relevance in drug discovery.
Caption: Comparative synthetic workflows for the two intermediates.
References
Unraveling the Mechanism of Action of Novel Compounds Derived from 1-(3-Methoxypyridin-2-yl)ethanone: A Comparative Guide
Initial investigations into the bioactivity of novel compounds synthesized from the scaffold 1-(3-Methoxypyridin-2-yl)ethanone have yet to yield specific, publicly available data on their precise mechanisms of action. While research into methoxypyridine derivatives as a broader class has revealed promising candidates for various therapeutic targets, including kinase inhibition, the direct lineage and detailed pharmacological profiles of compounds originating from this specific precursor remain largely undocumented in accessible scientific literature.
This guide aims to provide a framework for the evaluation of such novel compounds, drawing parallels from related methoxypyridine and pyridine-containing molecules that have been investigated as potential therapeutic agents. The content herein is structured to guide researchers in confirming the mechanism of action for newly synthesized derivatives of this compound by outlining established experimental protocols and data presentation formats.
Comparative Analysis of Bioactive Methoxypyridine Derivatives
While direct experimental data for derivatives of this compound is not currently available, the broader family of methoxypyridine-containing compounds has demonstrated significant potential in drug discovery. For instance, various sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cellular growth and proliferation. Another notable example is a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase implicated in cancer.
To facilitate a comparative analysis once data becomes available for novel compounds derived from this compound, the following table structure is proposed for the clear presentation of quantitative data:
Table 1: Comparative Inhibitory Activity of Novel Compound X and Related Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| Novel Compound X | [To be determined] | [Data] | [Data] | [Data] | [e.g., Staurosporine] | [Data] |
| Known Methoxypyridine Derivative A | PI3Kα | [Data] | MCF-7 | [Data] | Gedatolisib | [Data] |
| Known Methoxypyridine Derivative B | mTOR | [Data] | PC-3 | [Data] | Rapamycin | [Data] |
| Known Pyridine Derivative C | RIOK2 | [Data] | HCT116 | [Data] | [Specific RIOK2 Inhibitor] | [Data] |
Experimental Protocols for Mechanism of Action Confirmation
To elucidate the mechanism of action of novel compounds, a series of well-defined experimental protocols are essential. These protocols are designed to identify the molecular target(s) and characterize the compound's effect on cellular signaling pathways.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the novel compound against a panel of purified kinases.
Methodology:
-
A radiometric kinase assay or a fluorescence-based assay (e.g., LanthaScreen™) is utilized.
-
The novel compound is serially diluted and incubated with the purified kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP (radiolabeled or unlabeled, depending on the assay format).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the anti-proliferative effect of the novel compound on various cancer cell lines.
Methodology:
-
Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the novel compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis for Target Engagement and Pathway Modulation
Objective: To confirm target engagement within the cell and investigate the compound's effect on downstream signaling pathways.
Methodology:
-
Cells are treated with the novel compound at various concentrations for a specific duration.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., Akt, ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Cellular Pathways and Experimental Workflows
Clear and concise diagrams are crucial for communicating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
PI3K/Akt/mTOR Signaling Pathway
This diagram illustrates a common signaling pathway targeted by many kinase inhibitors.
Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.
Experimental Workflow for Kinase Inhibitor Evaluation
This diagram outlines the typical workflow for assessing the efficacy of a novel kinase inhibitor.
Caption: Standard experimental workflow for kinase inhibitor validation.
A Head-to-Head Comparison of Catalysts for Seminal Cross-Coupling Reactions
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations. This guide provides a detailed, data-driven comparison of various catalytic systems for three of the most powerful and versatile coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: A Benchmarked Comparison of Palladium Catalysts
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, is a cornerstone of modern synthetic chemistry. The performance of various palladium catalysts in the coupling of 4-chlorotoluene with phenylboronic acid, a standard benchmark for activating challenging aryl chlorides, is summarized below.
Quantitative Performance Data
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.05 | Toluene | K₃PO₄ | 100 | 18 | >99 | ~2000 | ~111 |
| Pd(OAc)₂ / XPhos | 0.1 | Toluene | K₃PO₄ | 100 | 16 | High | - | - |
| PdCl₂(dppf) | - | DME | K₂CO₃ | 80 | 2 | High | - | - |
| Pd(PPh₃)₄ | 3-5 | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 12-24 | Good | - | - |
| [Pd(IPr)(allyl)Cl] | 0.0125 | Dioxane | K₃PO₄ | RT | 12 | ~85 | 6800 | 567 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some cases. Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions in all cases.
Key Observations:
-
Palladacycles exhibit extraordinary activity, achieving exceptionally high Turnover Numbers (TON) and Turnover Frequencies (TOF) at extremely low catalyst loadings, making them highly suitable for industrial applications.[1]
-
Bulky, electron-rich phosphine ligands , such as SPhos and XPhos, paired with palladium precursors like Pd(OAc)₂, are highly effective for coupling challenging substrates like aryl chlorides, often enabling reactions to proceed at room temperature.[1]
-
N-Heterocyclic Carbene (NHC) ligated palladium complexes , for instance [Pd(IPr)(allyl)Cl], also demonstrate good activity at room temperature.[1]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the significant advantage of easy separation and recyclability, aligning with the principles of green chemistry.[1] However, their TON and TOF values are generally lower than their homogeneous counterparts in this comparison.[1]
Experimental Protocol: A Generalized Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for evaluating the efficiency of a palladium catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst complex)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF, dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk tube is flame-dried and cooled under a stream of inert gas.
-
Addition of Solids: The palladium catalyst, ligand (if applicable), base, and arylboronic acid are added to the reaction vessel under an inert atmosphere.
-
Addition of Solvent and Reactants: The anhydrous solvent and the aryl halide are added to the reaction vessel via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature for the specified duration. The progress of the reaction is monitored by TLC or LC-MS.
-
Quenching and Extraction: After cooling to room temperature, the reaction is quenched with water. The organic layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: The combined organic layers are dried over anhydrous sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography. The yield is determined by analytical techniques such as GC or HPLC with an internal standard.[1][2]
Heck Coupling: Unveiling Catalyst Performance in Olefin Arylation
The Heck reaction is a powerful method for the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. The choice of catalyst and ligand is crucial for achieving high yields and selectivity.
Quantitative Performance Data
| Catalyst System | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chlorotoluene & Styrene | K₃PO₄ | Dioxane | 80 | 2 | 98 |
| Pd/C (3%) | 4-Bromoanisole & Acrylic Acid | - | Aqueous | - | - | High |
| UiO-66-PPh₂–Pd | Bromobenzene & Styrene | K₃PO₄ | Toluene | 100 | - | 93 |
| Pd(OAc)₂ (phosphine-free) | Iodobenzene & Eugenol | K₂CO₃ | DMF | 100 | 1 | >95 (conversion) |
Key Observations:
-
The combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like P(t-Bu)₃ is highly effective for the Heck reaction.
-
Heterogeneous catalysts such as Pd/C and MOF-immobilized palladium complexes (UiO-66-PPh₂–Pd) show excellent activity and offer the advantage of recyclability.[3][4]
-
Phosphine-free palladium systems can also be highly efficient, particularly with more reactive aryl iodides, offering a more cost-effective and less toxic alternative.
Experimental Protocol: A Generalized Procedure for Heck Coupling
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if applicable)
-
Base (e.g., K₃PO₄, Et₃N)
-
Solvent (e.g., DMF, toluene)
-
Reaction vessel
-
Inert gas supply
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, alkene, and base.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reaction: Heat the mixture to the desired temperature with stirring for the specified time.
-
Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Sonogashira Coupling: A Comparative Look at Copper-Free vs. Copper-Cocatalyzed Systems
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A key distinction in Sonogashira catalysis is the use of a copper co-catalyst.
Performance Comparison: Copper vs. Copper-Free Systems
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| With Copper Co-catalyst | ||||||
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | RT | - | High |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | 25 | 4 | 85 |
| Copper-Free Systems | ||||||
| Pd(PPh₃)₄ | Phenylacetylene | Amine | - | - | Slower | - |
| Pd/C | Phenylacetylene | Piperidine | Toluene | 100 | 24 | - |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Arylacetylene | Cs₂CO₃ | 2-MeTHF | RT | - | Good to Excellent |
| PdCl₂(PPh₃)₂ | Aryl Halides & Alkynes | TBAF | Solvent-free | - | - | Moderate to Excellent |
Note: "High" and "Good to Excellent" yields are as reported in the respective literature. The term "Slower" for the copper-free Pd(PPh₃)₄ system is a qualitative comparison to its copper-cocatalyzed counterpart.[5]
Key Observations:
-
Traditional Copper Co-catalysis: The classic Sonogashira protocol employing a palladium catalyst with a copper(I) co-catalyst is highly effective and remains widely used.[1]
-
Copper-Free Systems: The development of copper-free Sonogashira reactions has been driven by the desire to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[3][5]
-
Ligand and Base Effects: In copper-free systems, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands and specific bases like Cs₂CO₃ or TBAF can promote efficient coupling.[6][7]
-
Heterogeneous Catalysts: Pd/C can be used for copper-free Sonogashira couplings, offering the benefits of a heterogeneous system.
Experimental Protocol: A Generalized Procedure for Sonogashira Coupling (with Copper Co-catalyst)
Materials:
-
Aryl or vinyl halide
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF, DMF)
-
Reaction vessel
-
Inert gas supply
Procedure:
-
Reaction Setup: To a solution of the aryl halide, terminal alkyne, and base in a suitable solvent, add the palladium catalyst and CuI.
-
Inert Atmosphere: The reaction mixture is stirred under an inert atmosphere.
-
Reaction: The reaction is typically carried out at room temperature until completion, as monitored by TLC or other analytical methods.[1]
-
Work-up: The reaction mixture is then subjected to a standard aqueous work-up, followed by extraction and purification of the product.
Visualizing Catalytic Processes
To further elucidate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(3-Methoxypyridin-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-(3-Methoxypyridin-2-yl)ethanone is a critical aspect of laboratory safety and environmental responsibility. This compound, a substituted pyridine, must be managed as hazardous waste in compliance with local, state, and federal regulations. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2] Based on data for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®).[1] | To prevent skin contact and absorption.[1] |
| Protective Clothing | A standard laboratory coat.[1] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1] | To avoid inhalation of vapors.[1] |
Spill Management Protocol
In the event of a spill, the area should be evacuated, and access restricted to essential, properly protected personnel.[7] For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] The collected material and any contaminated items, such as absorbent pads and PPE, must be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste.[7] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to a strict protocol to ensure safety and regulatory compliance. Never pour this chemical down the drain or dispose of it in regular trash.[2]
-
Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste.[1] It should be stored separately from strong oxidizing agents and acids.[1]
-
Containerization : Collect the hazardous waste in a designated, properly sealed, and clearly labeled container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from sources of ignition.[2]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service or your institution's EHS department.[7][8] Disposal methods may include rotary kiln incineration at high temperatures.[9]
Table 2: Disposal Protocol Summary
| Step | Action | Key Considerations |
| 1. Characterization | Classify all materials contaminated with this compound as hazardous waste.[7] | Includes pure substance, solutions, and contaminated labware.[1] |
| 2. Segregation | Keep this waste stream separate from other chemical waste, especially incompatibles like strong oxidizers.[1] | Prevents dangerous chemical reactions. |
| 3. Containerization | Use a designated, leak-proof, and sealable container.[1] | Ensure container material is compatible with the chemical.[2] |
| 4. Labeling | Affix a "Hazardous Waste" label with the chemical name and hazard warnings. | Clear identification is crucial for safe handling and disposal.[1] |
| 5. Storage | Store in a secure, well-ventilated satellite accumulation area.[1] | Keep away from heat and ignition sources.[2] |
| 6. Final Disposal | Transfer the waste to your institution's EHS department or a licensed waste disposal company for final treatment.[5][7] | Adhere to all local, state, and federal regulations.[1] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1-(3-Methoxypyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-(3-Methoxypyridin-2-yl)ethanone, a key reagent in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary:
| Hazard Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects eyes from splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination.[1][2] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. | Avoids inhalation of vapors and dust.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
Caption: Workflow for handling this compound.
Detailed Methodology:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as specified in the table above.
-
Weighing and Transferring:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If transferring to a container with a solvent, do so slowly to avoid splashing.
-
-
In Solution:
-
When working with the compound in solution, keep containers tightly closed when not in use.
-
-
-
Spill Management:
-
In the event of a small spill, use an inert, non-combustible absorbent material like sand or vermiculite to contain it.[3]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[3]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and comply with regulations.
Waste Management Protocol:
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]
-
The label must clearly identify the contents, including the name of the chemical and the associated hazards (e.g., "Flammable," "Toxic," "Irritant").
-
-
Storage:
-
Final Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[3]
-
Common disposal methods for pyridine and ketone-based waste include incineration at high temperatures.[4]
-
Never pour this chemical or its waste down the drain or dispose of it in regular trash.[3]
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
